Chlorotoxin(linear)
Description
Historical Context of Scorpion Venom Peptide Discovery in Biomedical Science
For centuries, animal venoms have been recognized for their potent biological effects. nih.gov However, it was not until the advancement of biochemical techniques in the 20th century that scientists began to systematically isolate and characterize the individual components of these complex mixtures. cjnmcpu.com Scorpion venoms, in particular, proved to be a rich source of bioactive peptides and proteins, many of which are neurotoxins that target ion channels with high specificity. mdpi.commdpi.com This inherent specificity made them invaluable tools for studying the physiology of these channels. mdpi.com The discovery of peptides like bradykinin-potentiating peptides from snake venom, which led to the development of ACE inhibitors for hypertension, highlighted the therapeutic potential lying within these natural libraries of molecules. nih.gov This set the stage for the exploration of other venom components, including those from scorpions, for their potential applications in medicine. cjnmcpu.com
Isolation and Initial Characterization of Chlorotoxin (B612392) from Leiurus quinquestriatus Venom
In 1993, a team of researchers isolated a novel peptide from the venom of the deathstalker scorpion, Leiurus quinquestriatus. physiology.orgnih.gov This peptide, named Chlorotoxin, was identified based on its ability to block small-conductance chloride channels in epithelial cells. physiology.orgnih.govresearchgate.net Initial characterization revealed it to be a small, 36-amino acid peptide with a molecular weight of approximately 4,070 Daltons. physiology.orgresearchgate.net Structurally, it is stabilized by four disulfide bonds, which create a compact and stable conformation. mdpi.comfrontiersin.org The primary amino acid sequence of Chlorotoxin showed significant homology to a class of insectotoxins, suggesting a shared evolutionary origin. physiology.orgresearchgate.net
Table 1: Physicochemical Properties of Chlorotoxin
| Property | Value |
|---|---|
| Amino Acid Residues | 36 wikipedia.orgmedchemexpress.com |
| Molecular Formula | C158H249N53O47S11 wikipedia.org |
| Molecular Weight (Da) | ~4070 physiology.orgresearchgate.net |
| Monoisotopic Mass (Da) | 3992.5651252 nih.gov |
| Structure | Contains an α-helix and a three-stranded antiparallel β-sheet frontiersin.org |
| Disulfide Bonds | 4 mdpi.comfrontiersin.org |
| Source | Venom of Leiurus quinquestriatus (deathstalker scorpion) wikipedia.orgmedchemexpress.com |
Evolution of Research Focus on Chlorotoxin: From Pharmacological Tool to Targeted Ligand
Initially, Chlorotoxin was primarily used as a pharmacological tool to investigate the function of chloride channels. medchemexpress.comnih.gov Its ability to specifically block these channels made it a valuable probe for their characterization. mdpi.comnih.gov A pivotal shift in the research focus occurred with the discovery that Chlorotoxin preferentially binds to glioma cells (a type of brain tumor) compared to healthy brain cells. wikipedia.orgnih.govresearchgate.net This finding was a turning point, transforming Chlorotoxin from a general research tool into a potential targeting ligand for cancer. mdpi.comnih.gov
Subsequent research revealed that Chlorotoxin's binding was not limited to just chloride channels. Studies identified other binding partners on the surface of cancer cells, including matrix metalloproteinase-2 (MMP-2), a key enzyme involved in tumor invasion and metastasis, and annexin (B1180172) A2. uq.edu.aunih.govnih.govresearchgate.net This multi-receptor binding profile further solidified its potential as a cancer-targeting agent. The focus of research then expanded to harnessing this targeting ability for diagnostic and therapeutic purposes, leading to the development of Chlorotoxin-based imaging agents and drug delivery systems. nih.govcapes.gov.br
Significance of Chlorotoxin in Modern Biomedical Research and Peptide Therapeutics
Today, Chlorotoxin holds considerable significance in biomedical research, particularly in the field of oncology. nih.gov Its ability to selectively target a wide range of tumors of neuroectodermal origin, including gliomas, melanomas, and neuroblastomas, makes it a highly attractive candidate for targeted therapies. frontiersin.orgnih.gov
One of the most promising applications of Chlorotoxin is in "tumor paint" technology. oncotarget.com By conjugating Chlorotoxin to a fluorescent dye, surgeons can visualize the margins of a tumor in real-time during surgery, allowing for more precise and complete resection. medchemexpress.comuq.edu.au Furthermore, Chlorotoxin is being explored as a vehicle to deliver therapeutic payloads, such as radioisotopes or chemotherapeutic drugs, directly to cancer cells, thereby minimizing damage to surrounding healthy tissues. capes.gov.brontosight.airesearchgate.net The development of synthetic Chlorotoxin analogues, such as TM-601, which has been investigated in clinical trials, underscores its therapeutic potential. mdpi.comontosight.ai The unique properties of Chlorotoxin continue to inspire the screening of other scorpion venoms for similar peptides, further expanding the arsenal (B13267) of potential anti-cancer agents. nih.govresearchgate.net
Table 2: Key Research Milestones and Evolving Applications of Chlorotoxin
| Era | Key Finding/Development | Primary Application |
|---|---|---|
| Early 1990s | Isolation and identification of Chlorotoxin from Leiurus quinquestriatus venom. physiology.orgnih.gov | Pharmacological tool for studying chloride channels. medchemexpress.comnih.gov |
| Late 1990s - Early 2000s | Discovery of preferential binding to glioma cells. wikipedia.orgnih.govresearchgate.net | Investigational cancer-targeting agent. mdpi.comnih.gov |
| Mid 2000s - Present | Identification of multiple binding targets (MMP-2, Annexin A2). uq.edu.aunih.govnih.govresearchgate.net | Targeted ligand for cancer imaging ("tumor paint") and drug delivery. capes.gov.broncotarget.comontosight.airesearchgate.net |
| Clinical Development | Synthetic analogues (e.g., TM-601) enter clinical trials. mdpi.comontosight.ai | Potential therapeutic and diagnostic agent for various cancers. ontosight.ai |
Properties
Molecular Formula |
C₁₅₈H₂₅₆N₅₂O₄₈S₁₁ |
|---|---|
Molecular Weight |
4004.76 |
sequence |
One Letter Code: MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR-NH2 |
Origin of Product |
United States |
Structural Biology and Conformational Dynamics of Chlorotoxin
Primary Sequence Analysis and Amino Acid Composition of Chlorotoxin (B612392)
The specific sequence of amino acids in Chlorotoxin is as follows: Met-Cys-Met-Pro-Cys-Phe-Thr-Thr-Asp-His-Gln-Met-Ala-Arg-Lys-Cys-Asp-Asp-Cys-Cys-Gly-Gly-Lys-Gly-Arg-Gly-Lys-Cys-Tyr-Gly-Pro-Gln-Cys-Leu-Cys-Arg. anaspec.com
A detailed breakdown of the amino acid composition reveals the frequency of each residue within the peptide chain.
Table 1: Amino Acid Composition of Chlorotoxin
| Amino Acid | 3-Letter Code | 1-Letter Code | Frequency |
|---|---|---|---|
| Alanine (B10760859) | Ala | A | 1 |
| Arginine | Arg | R | 2 |
| Asparagine | Asn | N | 0 |
| Aspartic Acid | Asp | D | 2 |
| Cysteine | Cys | C | 8 |
| Glutamic Acid | Glu | E | 0 |
| Glutamine | Gln | Q | 2 |
| Glycine | Gly | G | 4 |
| Histidine | His | H | 1 |
| Isoleucine | Ile | I | 0 |
| Leucine | Leu | L | 1 |
| Lysine (B10760008) | Lys | K | 2 |
| Methionine | Met | M | 2 |
| Phenylalanine | Phe | F | 1 |
| Proline | Pro | P | 1 |
| Serine | Ser | S | 0 |
| Threonine | Thr | T | 2 |
| Tryptophan | Trp | W | 0 |
| Tyrosine | Tyr | Y | 1 |
| Valine | Val | V | 0 |
| Total | | | 36 |
Secondary and Tertiary Structural Motifs of Chlorotoxin
The solution structure of Chlorotoxin, determined by 2D 1H NMR spectroscopy, reveals a well-defined architecture consisting of both alpha-helical and beta-sheet elements. nih.gov This compact fold is a hallmark of the short scorpion toxin family. nih.gov
Alpha-Helical and Beta-Sheet Conformations
The secondary structure of Chlorotoxin is characterized by a single alpha-helix packed against a small, three-stranded antiparallel beta-sheet. nih.govnih.gov The alpha-helical segment encompasses residues from approximately Ala13 to Cys20. mdpi.com The beta-sheet is formed by three separate strands: an N-terminal strand (residues 2-5), and two C-terminal strands (residues 27-29 and 32-34). mdpi.com These secondary structural elements are connected by loops and turns. uq.edu.au
Cystine-Stabilized Alpha/Beta (CSα/β) Motif Characterization
The arrangement of the alpha-helix and beta-sheet, stabilized by the network of disulfide bonds, is characteristic of the cystine-stabilized alpha/beta (CSα/β) motif. uq.edu.aumdpi.com This structural motif is common among short-chain scorpion toxins. uq.edu.au The disulfide bond configuration of Chlorotoxin shares similarities with this motif. uq.edu.au The CSα/β fold provides a rigid scaffold that is crucial for the peptide's function. mdpi.com
Conformational Flexibility and Stability Studies of Chlorotoxin
While the disulfide bonds impart significant stability, Chlorotoxin does exhibit some degree of conformational flexibility, particularly in the loop and turn regions connecting the secondary structural elements. mdpi.com Molecular dynamics simulations have identified the regions from residues 8 to 9, 12 to 13, 21 to 24, and 30 to 31 as the most flexible parts of the molecule. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Chlorotoxin |
| Cysteine |
| Tyrosine |
| Alanine |
| Arginine |
| Aspartic Acid |
| Glutamine |
| Glycine |
| Histidine |
| Leucine |
| Lysine |
| Methionine |
| Phenylalanine |
| Proline |
Environmental Influences on Structural Integrity
The structural integrity of linear Chlorotoxin (CTX), a 36-amino acid peptide, is paramount to its stability and, in many contexts, its function. wikipedia.orgmdpi.com The compact tertiary structure, defined by an α-helix packed against a three-stranded antiparallel β-sheet, is heavily stabilized by four intramolecular disulfide bonds. nih.gove-century.us This robust architecture confers a high degree of stability to the peptide. researchgate.netnih.gov The environmental conditions, including solvent composition, pH, and the presence of enzymes, can significantly influence the peptide's conformation and persistence.
The disulfide bonds are a major component of Chlorotoxin's chemical structure and are crucial for its stability. researchgate.net Studies have shown that both the native, amidated form of Chlorotoxin and the recombinant version with a free C-terminal carboxyl group exhibit considerable stability against proteolytic enzymes in serum. researchgate.netresearchgate.net In vitro and in vivo experiments have demonstrated very limited degradation, around 10%, over a 24-hour period. researchgate.netresearchgate.net However, the complete substitution of all eight cysteine residues, which eliminates the disulfide bonds, results in a peptide that is significantly more susceptible to serum proteases. researchgate.net This highlights the critical role of the disulfide cross-links in protecting the peptide backbone from enzymatic degradation.
The process of folding and oxidation to achieve the native, biologically active conformation is sensitive to the chemical environment. In laboratory settings, the linear, reduced form of the peptide is typically oxidized in an aqueous buffer solution to form the correct disulfide bonds. A common folding buffer consists of 0.1 M Tris-HCl at a pH of 7.8, 0.2 M NaCl, and a glutathione (B108866) redox system (e.g., 5 mM reduced glutathione and 0.5 mM oxidized glutathione) to facilitate correct disulfide pairing. nih.gov For certain analogues of Chlorotoxin, modifications to this standard buffer, such as the addition of isopropanol (B130326) or dimethylsulfoxide, have been employed to improve the yield of the correctly folded peptide. uq.edu.au
Furthermore, modifications to the peptide backbone, such as cyclization, have been shown to enhance structural stability. When compared to the linear version, a cyclized form of Chlorotoxin demonstrated a 15-20% higher stability in human blood plasma over a 24-hour period. nih.gov This increased stability is attributed to the reduced conformational flexibility of the cyclic peptide. researchgate.net Temperature can also influence the binding dynamics, with studies showing that blocking the interaction of a Chlorotoxin conjugate with its target on cancer cells was unsuccessful at room temperature but was effective at 4°C, a temperature at which internalization processes are inhibited. e-century.us This suggests that environmental temperature can impact the conformational state or the dynamics of the receptor-ligand interaction.
Table 1: Stability of Chlorotoxin Variants under Different Conditions
| Peptide Variant | Condition | Observation | Reference(s) |
|---|---|---|---|
| Amidated CTX (native/synthetic) | Human Serum | High stability; ~10% degradation over 24h. | researchgate.netresearchgate.net |
| Recombinant CTX (free C-terminus) | Human Serum | High stability; comparable to amidated form. | researchgate.netresearchgate.net |
| Linear CTX (all Cys substituted) | Human Serum | Significantly increased susceptibility to proteases. | researchgate.net |
| Linear CTX | Human Blood Plasma | Baseline stability. | nih.gov |
| Cyclized CTX | Human Blood Plasma | 15-20% higher stability than linear CTX over 24h. | nih.gov |
Structural Implications for Biological Activity and Receptor Recognition
The unique three-dimensional structure of Chlorotoxin is intrinsically linked to its biological activity and its ability to recognize specific molecular targets on cell surfaces. researchgate.net The peptide's architecture features an α-helix (residues ~13-20) and two primary antiparallel β-sheets (residues ~27-29 and ~32-34), which are held together by four crucial disulfide bonds: Cys2–Cys19, Cys5–Cys28, Cys16–Cys33, and Cys20–Cys35. mdpi.comresearchgate.net This compact, disulfide-rich scaffold is a member of the CSα/β motif family and is fundamental to its interaction with cell surface receptors. researchgate.net
The primary receptor for Chlorotoxin on glioma cells has been identified as Matrix Metalloproteinase-2 (MMP-2), an enzyme overexpressed in many tumors and involved in the degradation of the extracellular matrix. e-century.usmdpi.comnih.govnih.gov Chlorotoxin selectively interacts with MMP-2 isoforms found in gliomas, but not with other MMPs like MMP-1, MMP-3, or MMP-9. e-century.us This interaction is multifaceted, leading to both the inhibition of MMP-2's enzymatic activity and a reduction in its expression on the cell surface through promoted endocytosis. wikipedia.orgmdpi.comdrugbank.com This dual action is thought to underpin Chlorotoxin's ability to reduce the invasive capacity of tumor cells. wikipedia.orgnih.gov While MMP-2 is the most substantiated target, other proteins, including the chloride channel ClC-3 and the phospholipid-binding protein Annexin (B1180172) A2, have also been implicated in forming a receptor complex for Chlorotoxin. mdpi.combiorxiv.org
Interestingly, while the rigidly defined tertiary structure is generally considered important, some of Chlorotoxin's biological activities may not strictly require it. frontiersin.org Research has shown that a reduced form of Chlorotoxin, which lacks the native secondary structure and appears unstructured in solution, can inhibit cell migration to the same extent as the wild-type, disulfide-bonded peptide. researchgate.netfrontiersin.org This suggests that a linear sequence of amino acids, or epitope, might be sufficient for certain biological functions. frontiersin.org Further investigation into this phenomenon revealed that a synthesized peptide fragment corresponding to the eight C-terminal residues of Chlorotoxin could inhibit cell migration on its own, indicating this region plays a critical role in its bioactivity. frontiersin.org Despite the loss of native structure, various analogs with substituted cysteines retain receptor binding capabilities, which is explained by the fact that all these peptides share a considerable amount of sampled conformational space. mdpi.comcreighton.edu
Table 2: Key Structural Features and Molecular Targets of Chlorotoxin
| Feature | Description | Reference(s) |
|---|---|---|
| PDB ID | 1CHL | mdpi.comresearchgate.net |
| Amino Acids | 36 | wikipedia.org |
| Molecular Weight | ~4070 Da | mdpi.comnih.gov |
| Secondary Structure | One α-helix (residues ~13-20) and three antiparallel β-sheets. | nih.govmdpi.comfrontiersin.org |
| Disulfide Bonds | 4 bonds: Cys2–Cys19, Cys5–Cys28, Cys16–Cys33, Cys20–Cys35. | mdpi.comresearchgate.netfrontiersin.org |
| Primary Target | Matrix Metalloproteinase-2 (MMP-2). | wikipedia.orgmdpi.comnih.govascopubs.org |
| Other Potential Targets | Chloride Channel 3 (ClC-3), Annexin A2. | mdpi.commdpi.combiorxiv.org |
| Key Functional Region | The C-terminal 8-residue fragment shows activity in inhibiting cell migration. | frontiersin.org |
The specific amino acid composition also contributes to Chlorotoxin's utility. It possesses a single tyrosine residue at position 29, which can be readily iodinated for use in radiolabeling studies to track its binding affinity and receptor distribution. nih.govnih.gov Additionally, lysine residues at positions 15, 23, and 27 serve as conjugation sites for other molecules, such as near-infrared fluorescent dyes, to create imaging agents. nih.gov Substituting the lysines at positions 15 and 23 with either Alanine or Arginine has been shown to control the conjugation process to yield mono-labeled peptides without loss of functional efficacy. nih.gov
Table 3: Effects of Cysteine Substitutions on Chlorotoxin
| Substitution | Effect on Structure | Effect on Activity/Binding | Reference(s) |
|---|---|---|---|
| All Cys residues with L-α-aminobutyric acid (Abu) | Total loss of native secondary and tertiary structure. | Retains biological activity (inhibition of cell migration). | researchgate.net |
| Cys16–Cys33 with Abu | Destabilizes the αβ motif. | Retained receptor binding. | mdpi.comcreighton.edu |
| Cys20–Cys35 with Ser | Less conservation of C-terminal β-sheet. | Retained receptor binding. | preprints.org |
| Cys16–Cys33 with Ser | Mitigates destabilization via H-bond formation. | Retained receptor binding. | mdpi.comnih.gov |
Biosynthesis, Heterologous Expression, and Engineering of Chlorotoxin
Natural Occurrence and Yield Limitations from Venom
Chlorotoxin (B612392) is a natural component of scorpion venom, a complex mixture of peptides and other biomolecules. mdpi.comcjnmcpu.com However, the amount of chlorotoxin in venom is very small, making direct extraction for research or clinical use impractical and inefficient. cjnmcpu.comuq.edu.au The low yield from natural sources necessitates the development of alternative production methods to obtain sufficient quantities of the peptide. uq.edu.au
Synthetic Methodologies for Chlorotoxin Production
Chemical synthesis offers a viable alternative to extraction from venom, allowing for the production of pure chlorotoxin and its derivatives.
Solid-Phase Peptide Synthesis (SPPS) is a common method for chemically synthesizing peptides like chlorotoxin. uq.edu.au This technique involves sequentially adding amino acids to a growing peptide chain that is attached to a solid resin support. uq.edu.au While effective, the one-step SPPS synthesis of chlorotoxin, a 36-amino acid peptide with four disulfide bonds, presents significant challenges. dergipark.org.trresearchgate.net
The primary difficulties include:
Peptide Aggregation: During synthesis, especially with longer sequences, the peptide chains can aggregate, leading to inefficient coupling reactions. dergipark.org.trresearchgate.net
Deletion Products: Incomplete reactions can result in the formation of peptides missing one or more amino acids, which complicates the purification process. dergipark.org.trresearchgate.net
Disulfide Bond Formation: The correct formation of the four specific disulfide bonds is crucial for the peptide's structure and function, and achieving the native conformation can be difficult. uq.edu.auresearchgate.net
To overcome the limitations of a single, long synthesis, Native Chemical Ligation (NCL) has been employed. dergipark.org.trdergipark.org.tr NCL is a powerful technique that allows for the joining of two smaller, unprotected peptide fragments to form a larger, final peptide. wikipedia.org
In this strategy for chlorotoxin, the 36-amino acid sequence is split into two smaller, more manageable segments. dergipark.org.trresearchgate.net For example, the sequence can be divided between Lysine-15 and Cysteine-16, resulting in a 15-mer and a 21-mer peptide. dergipark.org.trresearchgate.net One peptide is synthesized with a C-terminal thioester, and the other with an N-terminal cysteine. When mixed under specific conditions, the N-terminal cysteine of one fragment reacts with the C-terminal thioester of the other, forming a native peptide bond at the ligation site. dergipark.org.trwikipedia.org
This approach offers several advantages:
Easier Purification: Synthesizing and purifying shorter peptide fragments is generally more straightforward than for the full-length peptide, reducing the presence of deletion products. dergipark.org.trresearchgate.net
Versatility: NCL is compatible with Fmoc-based SPPS, a widely used chemical strategy for peptide synthesis. dergipark.org.trdergipark.org.tr
Interactive Table: Comparison of Chlorotoxin Synthesis Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Native Chemical Ligation (NCL) |
|---|---|---|
| Description | Step-wise addition of amino acids to a solid support. uq.edu.au | Joining of two smaller, purified peptide fragments. wikipedia.org |
| Typical Yield | <1% dergipark.org.trdergipark.org.tr | 5-10% researchgate.net |
| Key Challenge | Peptide aggregation, deletion products, and correct disulfide bond formation. dergipark.org.trresearchgate.net | Requires precise synthesis of peptide fragments with specific reactive groups. dergipark.org.tr |
| Primary Advantage | Well-established and automated process. americanpeptidesociety.org | Higher yield and purity of the final product. dergipark.org.trresearchgate.net |
Recombinant Expression Systems for Chlorotoxin and its Derivatives
Recombinant DNA technology provides another powerful method for producing chlorotoxin, particularly for larger-scale production. uq.edu.au
Escherichia coli (E. coli) is a widely used prokaryotic host for the recombinant expression of proteins and peptides, including chlorotoxin. nih.govnih.gov The gene encoding chlorotoxin can be cloned into a plasmid vector and introduced into E. coli cells. mdpi.com To facilitate purification and sometimes to improve expression levels, the chlorotoxin sequence is often fused to a tag, such as a 6xHis-tag or a glutathione (B108866) S-transferase (GST)-tag. nih.govnih.gov
One study demonstrated that fusing both a 6xHis-tag and a GST-tag to chlorotoxin resulted in a yield of approximately 2 mg per liter of culture, which was about 10 times higher than the yield obtained with only a 6xHis-tag (150-200 µg per liter). nih.govnih.gov
However, expressing disulfide-rich peptides like chlorotoxin in the reducing environment of the E. coli cytoplasm can be problematic, as it prevents the formation of the necessary disulfide bonds. nih.gov To address this, strategies have been developed to direct the expressed protein to the periplasm, a more oxidizing environment where disulfide bond formation can occur. nih.govresearchgate.net
After expression in E. coli, the recombinant chlorotoxin, often in an unfolded or misfolded state and with any fusion tags still attached, must undergo several processing steps to obtain the final, active peptide. nih.govresearchgate.net
A typical workflow includes:
S-sulfonation: This step is often necessary to prevent aggregation and to allow for enzymatic cleavage of the fusion tag, which may be sterically hindered by incorrect disulfide bonds. nih.govresearchgate.net
Purification of the Precursor: The S-sulfonated precursor with the fusion tag is purified, often using immobilized metal-ion affinity chromatography (IMAC) if a His-tag is present. nih.govnih.gov
Tag Cleavage: An enzyme, such as enterokinase, is used to remove the fusion tag. nih.gov
Oxidative Refolding: The linear peptide is then subjected to oxidative refolding conditions to facilitate the correct formation of the four disulfide bonds. This is typically done in a refolding buffer containing a redox system, such as a mixture of reduced and oxidized glutathione, at a specific pH and temperature. uq.edu.aunih.gov For instance, one method involves diluting the peptide into a buffer containing 0.5 M L-arginine, 1.0 mM EDTA, and 2.0 mM oxidized glutathione at pH 8.5 and incubating at 4°C. nih.gov
Final Purification: The final, correctly folded chlorotoxin is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). uq.edu.aunih.gov
**Interactive Table: Recombinant Production of Chlorotoxin in *E. coli***
| Step | Purpose | Key Reagents/Conditions |
|---|---|---|
| Expression | Production of the chlorotoxin precursor protein. | E. coli host, expression vector with fusion tag (e.g., His-tag, GST-tag). nih.govmdpi.com |
| S-sulfonation | Prevents aggregation and allows for tag cleavage. nih.govresearchgate.net | - |
| Initial Purification | Isolation of the tagged precursor protein. | Immobilized metal-ion affinity chromatography (IMAC). nih.gov |
| Tag Cleavage | Removal of the fusion tag. | Proteolytic enzymes like enterokinase. nih.gov |
| Oxidative Refolding | Formation of correct disulfide bonds. | Refolding buffer with redox agents (e.g., glutathione), controlled pH and temperature. uq.edu.aunih.gov |
| Final Purification | Isolation of pure, active chlorotoxin. | Reverse-phase high-performance liquid chromatography (RP-HPLC). uq.edu.aunih.gov |
Rational Design and Peptide Engineering of Chlorotoxin Analogs
Rational design and peptide engineering are powerful strategies used to modify and enhance the properties of peptides like chlorotoxin (CTX). sigmaaldrich.com These approaches involve making specific, deliberate changes to the amino acid sequence to improve characteristics such as binding affinity, stability, and selectivity for desired targets. sigmaaldrich.comslideshare.net By leveraging knowledge of the peptide's structure-function relationship, researchers can create novel chlorotoxin analogs with optimized features for various applications. sigmaaldrich.com
Site-directed mutagenesis is a key technique in rational design that allows for the precise substitution of specific amino acids within the chlorotoxin sequence. nih.gov This method has been instrumental in re-engineering chlorotoxin to improve its properties for bioconjugation and to probe its binding interactions. researchgate.netnih.gov
A significant challenge in the functionalization of native chlorotoxin is the presence of three lysine (B10760008) residues (at positions 15, 23, and 27), which can all react during chemical conjugation, leading to a mixed population of mono-, di-, and tri-labeled products. nih.govgoogleapis.com To overcome this, researchers substituted the lysines at positions 15 and 23 with either alanine (B10760859) or arginine. researchgate.netnih.govnih.gov This modification resulted in a new chlorotoxin entity with only a single available lysine at position 27 for conjugation, allowing for the production of a homogenous, mono-labeled peptide. researchgate.netnih.gov These engineered peptides were shown to be functionally equivalent to the native form. researchgate.netnih.gov
In other studies aimed at improving target binding, a set of chlorotoxin derivatives (CTXDs) were developed with mutations designed to increase affinity for matrix metalloproteinase 2 (MMP-2). google.com For example, specific sequences were replaced to enhance the solubility of the derivative proteins while maintaining high MMP-2 affinity. google.com Early structure-function studies also employed alanine scanning, a method where individual amino acids are systematically replaced with alanine to identify residues critical for the peptide's biological activity. mdpi.com
Table 1: Examples of Site-Directed Mutagenesis in Chlorotoxin
| Original Residue(s) | Position(s) | Substituted Residue(s) | Purpose of Substitution | Reference(s) |
|---|---|---|---|---|
| Lysine (K) | 15, 23 | Alanine (A) or Arginine (R) | To create a single lysine at position 27 for controlled, mono-labeling bioconjugation. | researchgate.netnih.govnih.gov |
| Phenylalanine (F), Threonine (T) | 7, 8 | Serine (S) | To improve aqueous solubility of rationally designed derivatives. | google.com |
| Glutamine (Q), Threonine (T) | 12, 13 | Glutamic acid (E), Serine (S) | To improve aqueous solubility of rationally designed derivatives. | google.com |
Fragment-based design seeks to identify the smallest portion of a peptide that retains its desired biological activity. nih.govfrontiersin.org This approach can lead to the development of smaller, potentially more efficient molecules and enhances the understanding of structure-function relationships. nih.govjcu.edu.au Studies have shown that even without its rigid, disulfide-bonded structure, chlorotoxin can retain biological effects. frontiersin.orgfrontiersin.org The reduced, unstructured form of the peptide was found to inhibit cell migration to a similar extent as the native, folded version, suggesting that a specific linear sequence of amino acids might be responsible for this activity. frontiersin.orgfrontiersin.org
To investigate this, four linear fragments of chlorotoxin (CTX-1, -2, -3, and -4) were chemically synthesized, with the cysteine residues replaced by alanine to prevent disulfide bond formation. nih.gov While nuclear magnetic resonance (NMR) analysis confirmed the fragments were unstructured in solution, bioactivity assays revealed that only one fragment, CTX-4, which corresponds to the eight C-terminal residues of chlorotoxin, inhibited cell migration. nih.govfrontiersin.org This finding indicates that the C-terminal region of chlorotoxin plays a crucial role in its bioactivity. nih.govjcu.edu.au Another fragment, CTX-3 (containing residues 22-28), was observed to be involved in cell surface binding and internalization. frontiersin.org
Table 2: Bioactivity of Synthetic Chlorotoxin Fragments
| Fragment Name | Corresponding Residues | Observed Bioactivity | Reference(s) |
|---|---|---|---|
| CTX-1 | 1-11 | No inhibition of cell migration. | nih.gov |
| CTX-2 | 12-21 | No inhibition of cell migration. | nih.gov |
| CTX-3 | 22-28 | Showed cell surface binding and internalization. | frontiersin.org |
| CTX-4 | 29-36 | Inhibited U87-MG cell migration. | nih.govfrontiersin.org |
Molecular grafting is a peptide engineering technique that involves transplanting a bioactive amino acid sequence onto a highly stable and structurally constrained scaffold. uq.edu.auresearchgate.net This strategy can enhance the stability and conformational rigidity of the grafted sequence, which might otherwise be prone to rapid degradation. uq.edu.ausci-hub.cat
Bioconjugation Chemistries for Functionalization
Bioconjugation is the process of chemically linking two molecules, such as a peptide and a functional moiety, to create a new entity with combined properties. googleapis.com For chlorotoxin, this typically involves attaching imaging agents or therapeutic molecules to enhance its utility. googleapis.comnih.gov
The amino acid sequence of chlorotoxin offers several sites for chemical modification. google.commdpi.com The three lysine residues (K15, K23, and K27) are common targets for conjugation. nih.govgoogle.com A widely used method involves reacting the primary amine groups on the lysine side chains with N-hydroxysuccinimide (NHS)-ester modified molecules, such as the near-infrared fluorescent dye Cy5.5. nih.govgoogleapis.com As previously noted, site-directed mutagenesis is often employed to create a single reactive lysine at position 27, ensuring the creation of a homogenous mono-labeled product instead of a mixture. researchgate.netnih.gov
In addition to lysine, chlorotoxin's single tyrosine residue at position 29 can be used for specific chemical modifications, most notably for radioiodination to produce agents like ¹³¹I-CTX. uq.edu.aumdpi.com Other bioconjugation strategies have involved linking chlorotoxin to nanoparticles, such as graphene sheets, to create novel delivery systems. taylorandfrancis.com These various chemistries allow for the functionalization of chlorotoxin, turning the peptide into a versatile tool for cancer imaging and targeted therapy. nih.govmdpi.com
Table 3: Common Bioconjugation Strategies for Chlorotoxin
| Target Residue(s) | Conjugation Chemistry | Attached Moiety (Example) | Purpose | Reference(s) |
|---|---|---|---|---|
| Lysine (K15, K23, K27) | NHS-ester reaction | Cy5.5 (fluorescent dye) | Intraoperative cancer visualization | nih.govgoogleapis.com |
| Lysine (K27, after mutagenesis) | NHS-ester reaction | Cy5.5 (fluorescent dye) | Homogenous product for imaging | researchgate.netnih.gov |
| Tyrosine (Y29) | Radioiodination | Iodine-131 (¹³¹I) | Radiotherapy and tumor detection | uq.edu.aumdpi.com |
| N-terminus | NHS-ester reaction | Biotin | Probe for receptor distribution studies | mdpi.com |
| Multiple residues | Non-covalent interaction | Graphene Oxide (nanoparticle) | Drug delivery vehicle | taylorandfrancis.com |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Alanine |
| Arginine |
| Biotin |
| Chlorotoxin (CTX) |
| Cy5.5 |
| Cysteine |
| Glutamic acid |
| Graphene Oxide |
| Iodine-131 |
| Lysine |
| Phenylalanine |
| Serine |
| Threonine |
Molecular Pharmacology and Cellular Mechanisms of Chlorotoxin
Historical Perspectives on Chloride Channel Modulation by Chlorotoxin (B612392)
Initial Identification as a Chloride Channel Inhibitor
Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus, was first identified for its ability to block small-conductance chloride channels. nih.govuab.catsmartox-biotech.com This discovery was made in 1993 during investigations into the pharmacological effects of the scorpion venom on chloride channels from rat colonic epithelial cells. nih.gov The toxin was observed to potently block these channels when applied to the intracellular side. nih.gov Subsequent studies demonstrated that chlorotoxin could also inhibit chloride currents in glioma cells, leading to its initial use as a pharmacological tool for characterizing these ion channels. nih.govresearchgate.net This inhibitory action was not limited to cancerous cells, as it was also found to inhibit calcium-activated chloride currents in astrocytes from injured rat brains. uq.edu.au The name "chlorotoxin" itself originates from this initial characterization as a chloride channel inhibitor. nih.gov
Specificity Towards Small-Conductance Chloride Channels (ClC-3)
Further research into the interaction of chlorotoxin with chloride channels pointed towards a degree of specificity. While not a general blocker of all chloride channels, CTX showed a notable interaction with small-conductance chloride channels. uq.edu.aumdpi.com In the context of glioma cells, this specificity was linked to the ClC-3 chloride channel. nih.goviiarjournals.orgnih.gov It has been proposed that a glioma-specific chloride channel, which is sensitive to chlorotoxin, plays a role in the cellular shape changes necessary for migration and invasion. nih.gov The interaction with ClC-3 is not always direct; some evidence suggests that chlorotoxin's effect on ClC-3 is mediated through a larger membrane protein complex. iiarjournals.org Specifically, the binding of chlorotoxin to this complex can lead to the internalization of ClC-3, effectively removing it from the cell surface. iiarjournals.org This internalization is thought to contribute to the anti-invasive properties of the toxin on glioma cells. iiarjournals.org
Discrepancies and Ongoing Debates Regarding Direct Chloride Channel Interaction
Despite the initial findings, the direct interaction of chlorotoxin with chloride channels has been a subject of scientific debate. nih.govdrugbank.com Some studies have reported that chlorotoxin, at submicromolar concentrations, does not inhibit several types of chloride channels, including volume-regulated, Ca2+-activated, and the cystic fibrosis transmembrane conductance regulator (CFTR) channels. uq.edu.aunih.gov These findings have led to the suggestion that chlorotoxin may not be a general inhibitor of chloride channels. uq.edu.au
One prominent theory suggests that chlorotoxin does not directly bind to and block the ClC-3 channel. mdpi.comnih.gov Instead, it is proposed that the toxin binds to a cell surface protein complex that includes Matrix Metalloproteinase-2 (MMP-2). mdpi.comiiarjournals.org This binding event is then thought to trigger the internalization of the entire complex, which also contains ClC-3, into caveolar rafts. mdpi.comnih.gov This would deplete the cell surface of these channels without a direct inhibitory binding event on the channel itself. nih.gov However, other research maintains the possibility of a direct interaction, citing single-channel recording data that demonstrated a direct channel block which could not be explained by internalization. nih.gov The exact molecular mechanism of chlorotoxin's influence on chloride channel activity, therefore, remains an area of active investigation. nih.gov
Primary Molecular Targets and Receptor Interactions
Matrix Metalloproteinase-2 (MMP-2) as a Key Binding Partner
A significant breakthrough in understanding chlorotoxin's mechanism of action was the identification of Matrix Metalloproteinase-2 (MMP-2) as a principal binding partner on the surface of glioma cells. researchgate.netnih.govresearchgate.net MMP-2, a zinc-dependent enzyme, is crucial for the degradation of the extracellular matrix, a process essential for cancer cell invasion. uq.edu.au Notably, MMP-2 is significantly upregulated in gliomas and other cancers but is not typically expressed in normal brain tissue. nih.govresearchgate.net
Research has demonstrated that chlorotoxin specifically and selectively interacts with isoforms of MMP-2, while not binding to other matrix metalloproteinases like MMP-1, MMP-3, and MMP-9, which are also present in malignant gliomas. researchgate.netnih.gov This specificity suggests that the anti-invasive effects of chlorotoxin on glioma cells can be largely attributed to its interaction with MMP-2. researchgate.netnih.gov The binding of chlorotoxin to MMP-2 is not always a simple one-to-one interaction. It has been shown that MMP-2 can exist in a complex with other proteins on the cell surface, including membrane type 1-matrix metalloproteinase (MT1-MMP), tissue inhibitor of metalloproteinase-2 (TIMP-2), and αvβ3 integrin, and that chlorotoxin can interact with this entire complex. nih.govnih.gov
Mechanisms of MMP-2 Activity Inhibition by Chlorotoxin
The interaction between chlorotoxin and MMP-2 leads to the inhibition of the enzyme's activity through a dual mechanism. researchgate.netnih.gov Firstly, chlorotoxin directly inhibits the enzymatic activity of MMP-2. researchgate.netnih.gov This prevents the breakdown of the extracellular matrix, thereby reducing the ability of cancer cells to migrate and invade surrounding tissues. drugbank.com Secondly, the binding of chlorotoxin to MMP-2 on the cell surface leads to a reduction in the surface expression of the enzyme. researchgate.netnih.gov This is thought to occur through the internalization of the MMP-2 complex. mdpi.comnih.gov
However, there is some conflicting evidence regarding the direct inhibition of MMP-2 activity by chlorotoxin. While some studies have clearly demonstrated this inhibitory effect researchgate.netnih.gov, other research has found that chlorotoxin does not inhibit the activity of MMP-2 nih.gov. These discrepancies may arise from different experimental conditions or the specific forms of MMP-2 and chlorotoxin used. Despite these debates, the targeting of MMP-2 by chlorotoxin and the subsequent impact on its function are widely considered to be central to the toxin's anti-tumor effects. uab.catdrugbank.com
Role in Extracellular Matrix Remodeling and Cellular Motility
Chlorotoxin has been shown to play a role in modulating the extracellular matrix (ECM) and inhibiting cellular motility, key processes in tumor invasion and metastasis. frontiersin.orgmdpi.com Its interaction with matrix metalloproteinase-2 (MMP-2), an enzyme pivotal in the degradation of the ECM, is a central aspect of this activity. mdpi.comnih.govgoogle.com
Research indicates that Chlorotoxin can inhibit the enzymatic activity of MMP-2 and reduce its expression on the cell surface. mdpi.comgoogle.comuniprot.org By doing so, it interferes with the breakdown of the ECM, a critical step for cancer cells to invade surrounding tissues. mdpi.com The migration of glioma cells, for instance, is thought to be correlated with MMP-2 expression and activity. nih.gov Furthermore, the anti-invasive effects of Chlorotoxin on glioma cells have been attributed to its interactions with MMP-2. google.com Some studies suggest that Chlorotoxin-conjugated nanoparticles can deactivate membrane-bound MMP-2 and lead to the internalization of lipid rafts containing this enzyme, thereby enhancing the inhibition of cell invasion. nih.gov
Annexin (B1180172) A2 Binding and Its Functional Implications
Annexin A2 has been identified as a significant binding partner for Chlorotoxin on the surface of various tumor cells and proliferating vascular endothelial cells. nih.govresearchgate.netcapes.gov.brnih.govmdpi.com This interaction has several functional consequences related to tumor progression and angiogenesis. nih.govresearchgate.netcapes.gov.brnih.gov
Studies have demonstrated that the surface binding of Chlorotoxin to pancreatic cancer cells is dependent on the expression of Annexin A2. nih.govresearchgate.netcapes.gov.brnih.govuniprot.org Functionally, Annexin A2 is involved in angiogenesis by binding to tissue plasminogen activator and regulating its activity on vascular endothelial cells. nih.govresearchgate.netcapes.gov.brnih.gov Chlorotoxin has been shown to inhibit this process, which is essential for the formation of new blood vessels that supply tumors. nih.govresearchgate.netcapes.gov.br Moreover, consistent with its ability to inhibit cell surface protease activity, Chlorotoxin also impedes the migration of both human umbilical vein endothelial cells (HUVEC) and glioma cells. nih.govresearchgate.netcapes.gov.brnih.gov There is also evidence suggesting that the interaction between Chlorotoxin and Annexin A2 may play a role in the exocytosis pathway across the blood-brain barrier. d-nb.info
Emerging and Proposed Targets: Estrogen Receptor (ERα) and Neuropilin-1 (NRP1)
Recent research has expanded the list of potential molecular targets for Chlorotoxin, implicating the Estrogen Receptor Alpha (ERα) and Neuropilin-1 (NRP1) in its mechanism of action. mdpi.comresearchgate.netresearchgate.net
One study found that Chlorotoxin can directly bind to ERα, leading to a change in the secondary structure of its ligand-binding domain and subsequently inhibiting the ERα signaling pathway. researchgate.netnih.gov This interaction was shown to inhibit the proliferation, migration, and invasion of breast cancer cells through the ERα/vasodilator-stimulated phosphoprotein (VASP) signaling pathway. researchgate.netnih.gov
Neuropilin-1 (NRP1), an endocytic receptor found on tumor and endothelial cells, has also been identified as a novel target for Chlorotoxin. cpcscientific.com Interestingly, it appears that the native form of Chlorotoxin with an amidated C-terminus does not bind to NRP1. Instead, metabolism of Chlorotoxin in the tumor microenvironment to a form with a free C-terminal arginine is a prerequisite for NRP1 binding. cpcscientific.com This binding to NRP1 is suggested to enhance the uptake of Chlorotoxin-based drugs into tumors. cpcscientific.com
Cellular Uptake and Internalization Pathways
The entry of Chlorotoxin into cells is a complex process that appears to be cell-type dependent, involving different endocytic pathways. The primary mechanisms identified are clathrin-mediated endocytosis and macropinocytosis. nih.govuq.edu.augoogle.comgoogle.comnih.gov
In glioma cells, the predominant pathway for Chlorotoxin internalization is clathrin-mediated endocytosis. frontiersin.orgnih.govuq.edu.augoogle.comgoogle.comnih.govresearchgate.netnih.gov This is a receptor-mediated process that involves the formation of clathrin-coated pits at the cell membrane. nih.gov Studies using inhibitors of this pathway, such as chlorpromazine, have shown a significant effect on Chlorotoxin uptake in glioma cells, leading to an intracellular accumulation of the peptide. uq.edu.aunih.govnih.gov This receptor-mediated entry is thought to contribute to the selective and extended retention of Chlorotoxin in tumor cells. google.comgoogle.com
In contrast to glioma cells, the uptake of Chlorotoxin in normal cells, such as human dermal fibroblasts and astrocytes, appears to occur primarily through macropinocytosis. nih.govuq.edu.augoogle.comgoogle.comnih.govnih.gov This is a non-receptor-mediated process of cellular "drinking," where the cell engulfs large amounts of extracellular fluid. google.comgoogle.com The use of amiloride, an inhibitor of macropinocytosis, significantly affects Chlorotoxin uptake in these normal cells. uq.edu.aunih.govnih.gov This different entry mechanism in normal cells is followed by a more rapid release, resulting in less net uptake and retention compared to tumor cells. google.comgoogle.com
The cellular uptake of peptides like Chlorotoxin can be broadly categorized into energy-dependent (active) and energy-independent (passive) mechanisms. fortunejournals.com Endocytic pathways, including both clathrin-mediated endocytosis and macropinocytosis, are considered energy-dependent processes. uq.edu.aufortunejournals.com The finding that Chlorotoxin internalization is significantly reduced at lower temperatures (4°C) compared to physiological temperatures (37°C) strongly suggests a reliance on energy-dependent endocytic mechanisms. uq.edu.au While some cell-penetrating peptides can utilize energy-independent pathways for direct membrane translocation, the primary modes of Chlorotoxin entry into both cancer and normal cells appear to require metabolic energy. uq.edu.aunih.gov
Effects on Cellular Processes in Preclinical Models
Chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has demonstrated significant effects on key cellular processes involved in cancer progression in preclinical studies. wikipedia.orgoncotarget.com Its ability to selectively target and modulate the behavior of cancer cells has made it a subject of intense research.
Regulation of Cell Migration and Invasion
A hallmark of malignant tumors is their capacity to migrate and invade surrounding tissues. Chlorotoxin has been shown to inhibit these processes in various cancer cell types, particularly in glioma. google.comresearchgate.net The primary mechanism behind this anti-invasive effect is its interaction with matrix metalloproteinase-2 (MMP-2). google.comresearchgate.netvirtualtrials.org
MMP-2 is a key enzyme responsible for degrading the extracellular matrix (ECM), a critical step for cancer cell invasion. mdpi.commdpi.com Chlorotoxin specifically binds to MMP-2, leading to a dual inhibitory effect: it directly inhibits the enzymatic activity of MMP-2 and reduces its expression on the cell surface. wikipedia.orgresearchgate.net This specific interaction has been observed in glioma cells, where chlorotoxin was found to selectively bind to MMP-2 isoforms, but not to other MMPs like MMP-1, MMP-3, and MMP-9, which are also expressed in these tumors. researchgate.net The inhibition of MMP-2 by chlorotoxin has been shown to be dose-dependent, with a reported half-maximal inhibitory concentration (IC-50) of approximately 200 nM for both enzymatic activity and cell invasion. google.com
Furthermore, studies have indicated that chlorotoxin's anti-invasive action involves the endocytosis of MMP-2 via caveolae, small invaginations of the plasma membrane. google.com This internalization of the MMP-2/chlorotoxin complex effectively removes the enzyme from the cell surface, further hampering the cell's invasive capabilities. mdpi.com
Beyond glioma, the inhibitory effect of chlorotoxin on cell migration and invasion has been observed in other cancer types, including breast cancer and melanoma. researchgate.netjournaljamps.com In breast cancer cells, chlorotoxin has been shown to inhibit migration and invasion in a concentration-dependent manner. researchgate.net
It's noteworthy that a C-terminal fragment of chlorotoxin, specifically the last eight amino acids, has been found to retain the ability to inhibit cell migration, suggesting that this region plays a critical role in its biological activity. frontiersin.org
Table 1: Research Findings on Chlorotoxin's Regulation of Cell Migration and Invasion
| Cancer Type | Key Findings | References |
|---|---|---|
| Glioma | Inhibits invasion by binding to and inhibiting MMP-2, leading to its internalization. | google.comresearchgate.netvirtualtrials.org |
| Glioma | Selectively interacts with MMP-2, but not MMP-1, -3, or -9. | researchgate.net |
| Glioma | Reduces migration in a dose-dependent manner. | google.com |
| Breast Cancer | Inhibits migration and invasion in a concentration-dependent manner. | researchgate.net |
| Melanoma | Binds to MMP-2, suggesting a role in inhibiting invasion. | journaljamps.com |
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Chlorotoxin has demonstrated anti-angiogenic properties in preclinical models. frontiersin.org It has been shown to bind to proliferating vascular endothelial cells and inhibit their migration and invasion. researchgate.netnih.gov
The mechanism of chlorotoxin's anti-angiogenic activity is linked to its interaction with MMP-2, which is also involved in angiogenesis. openmedscience.com By inhibiting MMP-2, chlorotoxin can disrupt the degradation of the ECM required for the formation of new blood vessels. researchgate.net Additionally, chlorotoxin has been found to reduce the secretion of bioactive MMP-2 from human umbilical vein endothelial cells (HUVECs). researchgate.net
Another proposed target for chlorotoxin's anti-angiogenic effects is Neuropilin-1 (NRP1), a receptor involved in angiogenesis. nih.gov Chlorotoxin has been shown to compete with vascular endothelial growth factor (VEGF) for binding to NRP1, potentially interfering with VEGF-mediated signaling pathways that promote blood vessel formation. nih.gov Furthermore, annexin A2, another identified target of chlorotoxin, is expressed on vascular endothelial cells and may contribute to its anti-angiogenic effects. nih.gov
Table 2: Research Findings on Chlorotoxin's Anti-Angiogenic Activity
| Model System | Key Findings | References |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | Binds to proliferating cells and decreases invasion. | researchgate.netnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Reduces secretion of bioactive MMP-2. | researchgate.net |
| In vivo models | Reduces neovascularization. | researchgate.net |
Influence on Cell Proliferation and Apoptosis Pathways
The effect of chlorotoxin on cell proliferation appears to be cell-type dependent and, in some cases, contradictory. Some studies have reported that chlorotoxin does not exhibit significant toxicity or inhibition of proliferation in various cancer cell lines, including glioblastoma, breast cancer, prostate cancer, and lung cancer, at concentrations up to 10 μM. nih.gov However, other research suggests that a recombinant form of chlorotoxin can inhibit the proliferation of breast cancer and glioma cell lines. researchgate.net Specifically, in breast cancer cells, chlorotoxin was found to inhibit proliferation in a concentration- and time-dependent manner. researchgate.net
Regarding apoptosis, or programmed cell death, evidence suggests that chlorotoxin can induce this process in certain cancer cells. In breast cancer cells, chlorotoxin has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. researchgate.net Furthermore, chlorotoxin's interaction with the estrogen receptor alpha (ERα) signaling pathway in breast cancer cells has been linked to the inhibition of cell proliferation, migration, and invasion. researchgate.net
Some studies have also indicated that scorpion venoms, in general, can induce cell cycle arrest. researchgate.netsci-hub.senih.gov For instance, venom from Androctonus bicolor has been shown to arrest breast and colorectal cancer cells in the G0/G1 phase of the cell cycle. researchgate.net While not specific to chlorotoxin, this suggests a potential mechanism for the anti-proliferative effects observed with some scorpion-derived peptides.
Table 3: Research Findings on Chlorotoxin's Influence on Cell Proliferation and Apoptosis
| Cell Line(s) | Effect on Proliferation | Effect on Apoptosis | References |
|---|---|---|---|
| U87MG, MCF-7, PC3, A549 | No significant inhibition at 10 μM. | Not specified. | nih.gov |
| MCF-7, MDA-MB-231 (Breast Cancer) | Inhibited in a concentration- and time-dependent manner. | Induced by altering expression of apoptotic proteins. | researchgate.net |
| U251, F98 (Glioma) | Inhibited by recombinant chlorotoxin. | Not specified. | researchgate.net |
Selective Binding to Transformed Cells vs. Healthy Cells
A defining characteristic of chlorotoxin is its remarkable ability to selectively bind to cancer cells while showing minimal to no binding to normal, healthy cells. virtualtrials.orgfrontiersin.orguq.edu.au This selective binding has been observed across a wide range of tumors of neuroectodermal origin, including glioma, melanoma, neuroblastoma, and medulloblastoma. frontiersin.orgnih.govresearchgate.net Studies have shown that chlorotoxin binds to glioma cells but not to normal brain tissue. virtualtrials.orgnih.gov This specificity has been confirmed in over 15 different normal human tissues, which were found to be negative for chlorotoxin binding. frontiersin.org
The molecular basis for this selectivity is attributed to the overexpression of specific receptors on the surface of cancer cells. As previously mentioned, MMP-2 is a primary target of chlorotoxin and is significantly upregulated in gliomas and other cancers, but not in normal brain tissue. wikipedia.orgresearchgate.net
In addition to MMP-2, other molecules have been identified as potential targets for chlorotoxin, contributing to its tumor-specific binding. These include:
Annexin A2: This protein is overexpressed on the surface of many cancer cells and vascular endothelial cells and has been identified as a molecular target for chlorotoxin. nih.govspandidos-publications.com
Neuropilin-1 (NRP1): This endocytic receptor is found on tumor and endothelial cells and has been identified as a novel target for a deamidated form of chlorotoxin. nih.govnih.gov
Chloride Channels: Initially, chlorotoxin was named for its ability to block small-conductance chloride channels. wikipedia.org Glioma cells express specific chloride channels that are sensitive to chlorotoxin, which may contribute to its selective binding. nih.gov
Phosphatidylinositol Phosphates: Chlorotoxin has been shown to bind to multiple phosphatidylinositol isoforms, with a high affinity for phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2), a phospholipid involved in signaling pathways implicated in cancer. aacrjournals.org
Estrogen Receptor Alpha (ERα): In breast cancer cells, chlorotoxin has been found to directly bind to ERα. researchgate.netresearchgate.net
The presence of multiple overexpressed targets on cancer cells likely contributes to the high-affinity and selective binding of chlorotoxin. Binding studies have revealed the presence of both high-affinity (Kd ≈ 4-9 nM) and low-affinity (Kd ≈ 0.5-1 µM) binding sites for chlorotoxin on glioma cells, suggesting interactions with more than one type of receptor. nih.gov This selective binding property is the foundation for the development of chlorotoxin-based diagnostics and targeted therapies. frontiersin.orgbiorxiv.org
Table 4: Identified Molecular Targets for Chlorotoxin on Transformed Cells
| Target Molecule | Cancer Type(s) | Significance for Selective Binding | References |
|---|---|---|---|
| Matrix Metalloproteinase-2 (MMP-2) | Glioma, Melanoma, Breast Cancer, Lung Cancer, Pancreatic Cancer | Upregulated in various cancers, but not in normal brain tissue. | researchgate.netvirtualtrials.orgmdpi.comnih.govspandidos-publications.com |
| Annexin A2 | Pancreatic Cancer, Glioma, Vascular Endothelial Cells | Overexpressed on the surface of many tumor cells. | nih.govnih.govspandidos-publications.com |
| Neuropilin-1 (NRP1) | Tumor and Endothelial Cells | Binds a deamidated form of chlorotoxin. | nih.govnih.gov |
| Chloride Channels (e.g., ClC-3) | Glioma | Glioma-specific channels are sensitive to chlorotoxin. | mdpi.comfrontiersin.orgnih.gov |
| Phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2) | Multiple Cancer Types | Binds with high affinity, localized to lamellipodia. | aacrjournals.org |
Preclinical Investigative Applications of Chlorotoxin
Chlorotoxin (B612392) as a Targeted Ligand in Experimental Models
The primary utility of chlorotoxin in preclinical settings stems from its inherent specificity for cancer cells. This property allows it to act as a "molecular GPS," guiding conjugated molecules directly to the tumor site.
Selective Targeting of Neuroectodermal Origin Tumors
Preclinical studies have consistently demonstrated chlorotoxin's remarkable ability to target tumors of neuroectodermal origin. nih.govresearchgate.net This includes a range of aggressive cancers that are often difficult to treat with conventional methods.
Glioma: As one of the most lethal primary brain tumors, glioma has been a major focus of chlorotoxin research. nih.govresearchgate.net Studies have shown that chlorotoxin can selectively bind to glioma cells. nih.gov This specificity is attributed, in part, to its interaction with matrix metalloproteinase-2 (MMP-2), an enzyme overexpressed in many gliomas. wikipedia.orgmdpi.com In mouse models bearing human glioma xenografts, intravenously injected radiolabeled chlorotoxin was observed to accumulate specifically within the tumor. nih.gov
Melanoma: Similar to glioma, melanoma is another neuroectodermal tumor that exhibits preferential binding to chlorotoxin. nih.govresearchgate.net This binding has been observed in both cell culture and animal models.
Neuroblastoma: Research has indicated that neuroblastoma cells are also a target for chlorotoxin. nih.govresearchgate.netnih.gov This opens up possibilities for developing targeted imaging and therapeutic agents for this common childhood cancer. nih.govresearchgate.net
Medulloblastoma: Preclinical investigations have successfully used chlorotoxin to target medulloblastoma. nih.govnih.govresearchgate.net In a transgenic mouse model that spontaneously develops medulloblastoma, a chlorotoxin conjugate was shown to specifically target the tumor tissue. mdpi.comnih.gov
The selective binding of chlorotoxin to these tumors is a critical first step in developing targeted therapies and diagnostics. By acting as a ligand, chlorotoxin can deliver a variety of payloads—from imaging agents to therapeutic drugs—directly to the cancer cells, potentially increasing efficacy while minimizing side effects on healthy tissues.
Applications in Molecular Imaging (Preclinical Studies)
The ability of chlorotoxin to target tumors has been extensively leveraged in the development of advanced molecular imaging agents. These agents are designed to "paint" tumors, making them visible during preclinical imaging procedures and potentially during surgery.
Conjugation with Fluorescent Dyes
One of the most promising applications of chlorotoxin in preclinical imaging is its conjugation with fluorescent dyes. These conjugates allow for the real-time visualization of tumors using optical imaging techniques.
Cy5.5: The bioconjugate chlorotoxin:Cy5.5, often referred to as "Tumor Paint," has been extensively studied. researchgate.netnih.govpugetsound.edu In various mouse models, including those for glioma, medulloblastoma, and prostate cancer, CTX:Cy5.5 has been shown to delineate tumors from surrounding healthy tissue. researchgate.netnih.gov The near-infrared fluorescence of Cy5.5 allows for deep tissue penetration, making it suitable for intraoperative imaging. uq.edu.auuw.edu Studies have demonstrated that CTX:Cy5.5 can detect cancer foci as small as a few hundred cells. pugetsound.edu
800CW: Another near-infrared dye, IRDye 800CW, has been successfully conjugated to chlorotoxin. nih.gov The resulting agent, IRDye 800CW-CTX, has been characterized as a broadly applicable tumor imaging agent. nih.govfrontiersin.org In a mouse model of medulloblastoma, this conjugate specifically targeted tumor tissue. nih.gov
BLZ-100 (Tozuleristide): BLZ-100 is a conjugate of a chlorotoxin-derived peptide and the near-infrared fluorophore indocyanine green. uq.edu.aunih.gov Preclinical studies in dogs with naturally occurring spontaneous tumors, including adenocarcinomas and soft tissue sarcomas, have demonstrated that BLZ-100 can provide actionable fluorescence contrast between tumor and normal tissues. nih.gov It has also shown promise in preclinical models of glioma, breast, and skin cancers. nih.govnus.edu.sgbiospace.com
The use of chlorotoxin-fluorophore conjugates relies on optical imaging techniques that can detect the emitted fluorescent signals. These techniques offer high sensitivity and resolution, allowing for the precise localization of tumors in preclinical models. nih.gov Near-infrared (NIR) imaging is particularly advantageous due to the low absorption of NIR light by biological tissues like water and hemoglobin, which minimizes autofluorescence and enhances signal intensity. mdpi.com This allows for deeper tissue penetration and clearer visualization of tumors. uq.edu.auuw.edu
Radiolabeling for Scintigraphic Analysis
Before the widespread use of fluorescent dyes, chlorotoxin was often radiolabeled for preclinical imaging studies. This approach utilizes the radioactive decay of isotopes to generate images.
Iodine-125 (¹²⁵I) and Iodine-123 (¹²³I): Early in vivo targeting studies used ¹²⁵I-labeled chlorotoxin in mice with glioma xenografts. nih.gov These studies demonstrated that the radiolabeled peptide selectively accumulated in the brain of tumor-bearing mice. nih.gov Similarly, ¹³¹I-labeled chlorotoxin has been used to demonstrate specific and persistent intratumoral localization through gamma camera scans. nih.gov While ¹³¹I has been used in both preclinical and clinical settings, isotopes with better imaging capabilities have been suggested for improving diagnostic accuracy. nih.gov
Nanoparticle-Based Imaging Probes
To further enhance imaging capabilities and create multifunctional agents, chlorotoxin has been incorporated into nanoparticle-based probes. These nanoprobes can carry multiple imaging agents and even therapeutic payloads.
Iron Oxide Nanoparticles for MRI: Superparamagnetic iron oxide nanoparticles (SPIONs) are effective contrast agents for Magnetic Resonance Imaging (MRI). spandidos-publications.com When conjugated with chlorotoxin, these nanoparticles can be specifically targeted to tumors. researchgate.netnih.gov In preclinical studies, chlorotoxin-conjugated iron oxide nanoparticles have been shown to enhance MRI contrast in glioma models. rsc.orgacs.org For instance, mice injected with chlorotoxin-functionalized nanoparticles showed a significant increase in contrast enhancement in MRI scans of medulloblastoma compared to non-functionalized nanoparticles. nih.gov These nanoparticles can also be co-labeled with fluorescent dyes like Cy5.5, creating multimodal probes for both MRI and optical imaging. mdpi.comnih.gov This dual-modality approach allows for non-invasive tumor detection with MRI and high-resolution intraoperative guidance with fluorescence imaging. nih.gov
| Application Category | Specific Application | Key Findings in Preclinical Models |
| Targeted Ligand | Selective Targeting | Preferentially binds to glioma, melanoma, neuroblastoma, and medulloblastoma cells. mdpi.comnih.govresearchgate.netnih.govnih.govnih.govresearchgate.net |
| Molecular Imaging | Conjugation with Fluorescent Dyes | Cy5.5: "Tumor Paint" delineates tumors from normal tissue. researchgate.netnih.govpugetsound.edu800CW: Specifically targets medulloblastoma. nih.govBLZ-100: Provides fluorescence contrast in various spontaneous tumors. nih.gov |
| Radiolabeling | ¹²⁵I & ¹³¹I: Demonstrates selective accumulation and persistent localization in glioma. nih.gov | |
| Nanoparticle Probes | Iron Oxide Nanoparticles: Enhances MRI contrast in glioma and medulloblastoma. nih.govrsc.orgacs.org |
Single-Photon Emission Computed Tomography (SPECT) Applications
Chlorotoxin (CTX), a peptide derived from scorpion venom, has been investigated as a targeting agent in the development of radiolabeled nanoparticles for Single-Photon Emission Computed Tomography (SPECT) imaging of tumors. nih.gov A synthetic version of CTX, known as TM-601, has been labeled with Iodine-131 (¹³¹I) to create ¹³¹I-TM-601 for both preclinical and clinical imaging of malignant glioma. nih.gov This radiolabeled peptide has been evaluated for its potential in the radiotherapy of these tumors. nih.gov
In preclinical studies, ¹³¹I-TM-601 has shown accumulation in the periphery of tumors, with minimal radiation doses to normal tissues. nih.gov Furthermore, researchers have developed a novel CTX-based polymeric nanoparticle radiolabeled with Technetium-99m (⁹⁹mTc). This nanoparticle was designed as a theranostic agent, carrying two cytotoxic agents, and its targeting ability was tested on a glioblastoma cell line and in mouse models with corresponding tumors. nih.gov Another approach involved the use of a recombinant CTX-like peptide, also radiolabeled with ¹³¹I, for SPECT imaging applications. nih.gov These studies highlight the potential of chlorotoxin-based agents as platforms for the targeted delivery of radioisotopes for SPECT imaging in oncology. nih.govmdpi.com
Role in Targeted Therapeutic Strategies (Preclinical Studies)
Development as a Drug Delivery Vehicle
Chlorotoxin's ability to selectively bind to tumor cells has spurred its development as a vehicle for the targeted delivery of various therapeutic agents in preclinical settings. researchgate.netsemanticscholar.org Its capacity to be conjugated with different molecules without losing its targeting function makes it a promising candidate for enhancing the efficacy of anti-cancer treatments. researchgate.net
Preclinical research has explored the conjugation of chlorotoxin with potent cytotoxic drugs like doxorubicin (B1662922) to improve their delivery to tumor cells and minimize systemic toxicity. semanticscholar.orgnih.gov One approach involved the development of chlorotoxin-modified liposomes loaded with doxorubicin. semanticscholar.orgmdpi.com In a study targeting glioblastoma cells, these modified liposomes demonstrated enhanced antitumor effects and increased uptake into the cells in vitro. semanticscholar.org Another strategy utilized graphene oxide nanosheets as a platform to carry doxorubicin. nih.gov By conjugating chlorotoxin to these nanosheets (CTX-GO), researchers created a system that showed a higher rate of glioma cell death compared to free doxorubicin or doxorubicin-loaded graphene oxide without the targeting peptide. nih.gov This enhanced cytotoxicity was attributed to the increased accumulation of doxorubicin within the glioma cells, facilitated by chlorotoxin's targeting ability. nih.gov The release of doxorubicin from these CTX-GO conjugates was also found to be pH-dependent, suggesting a potential for controlled release within the tumor microenvironment. nih.govresearchgate.net Furthermore, liposomes dually functionalized with chlorotoxin and another peptide, mApoE, were designed to boost the delivery of doxorubicin across the blood-brain barrier. nih.govresearchgate.net
Chlorotoxin has also been investigated as a targeting ligand for the delivery of genetic materials, such as small interfering RNAs (siRNAs), to cancer cells. researchgate.netmdpi.com The goal of this strategy is to silence specific genes that contribute to tumor growth and therapeutic resistance. mdpi.com For instance, researchers have developed chlorotoxin-functionalized iron oxide nanoparticles to deliver siRNAs that target the O6-methylguanine-DNA methyltransferase (MGMT) gene in glioblastoma. mdpi.com The suppression of this gene can sensitize tumor cells to chemotherapy. mdpi.com Another study utilized chlorotoxin-coupled stable nucleic acid lipid particles (SNALPs) to deliver anti-miR-21 oligonucleotides to glioblastoma cells. uc.pt The silencing of miR-21, a microRNA associated with tumor progression, led to an increase in the expression of tumor suppressor genes and enhanced the cytotoxic effects of an anti-angiogenic drug. uc.pt These chlorotoxin-targeted nanocarriers have shown to be more effective in delivering their nucleic acid payload to tumor cells both in vitro and in vivo compared to their non-targeted counterparts. uc.pt
A significant area of preclinical research involves the use of chlorotoxin-conjugated nanoparticles (CTX-NPs) to improve the diagnosis and treatment of tumors like glioma. mdpi.comresearchgate.net These nanoparticles serve as versatile platforms that can be loaded with therapeutic agents or imaging probes. researchgate.netnih.gov
Graphene Oxide Conjugates: As mentioned earlier, chlorotoxin has been conjugated to graphene oxide nanosheets to deliver doxorubicin. nih.gov These CTX-GO systems have shown high drug loading efficiency and pH-dependent drug release, leading to enhanced cytotoxicity in glioma cells. nih.gov
Liposomes and Micelles: Chlorotoxin has been used to modify the surface of liposomes and micelles to facilitate targeted drug delivery. nih.govsemanticscholar.org For example, CTX-conjugated quantum dot-micelles have demonstrated specific internalization into brain tumor cells. nih.gov
Polymeric Nanoparticles: Polymeric nanoparticles functionalized with chlorotoxin have been developed as theranostic agents, capable of both imaging and therapy. nih.gov
These nanoparticle systems leverage the tumor-targeting properties of chlorotoxin to enhance the delivery and efficacy of their cargo. researchgate.netnih.gov
Facilitating Blood-Brain Barrier (BBB) Permeation in Experimental Systems
A major challenge in treating brain tumors is the presence of the blood-brain barrier (BBB), which restricts the passage of most therapeutic agents into the brain. irbbarcelona.orgnih.gov Preclinical studies have indicated that chlorotoxin possesses the ability to cross the BBB, making it a valuable tool for delivering therapies to the central nervous system. researchgate.netnih.govirbbarcelona.org
Researchers have demonstrated that chlorotoxin and its analogues can be delivered intravenously and still reach brain tumors in animal models. uq.edu.au This suggests an inherent ability to permeate the BBB. uq.edu.au This property has been exploited in the design of various drug delivery systems. For example, chlorotoxin-functionalized nanoparticles have been shown to cross the BBB and accumulate in gliomas. nih.gov Liposomes dually functionalized with chlorotoxin and another peptide (mApoE) were specifically designed to improve their ability to cross the BBB, with results showing a synergistic effect of the two ligands in facilitating this transport. nih.govresearchgate.net The mechanism by which chlorotoxin crosses the BBB is not fully understood but is an active area of investigation. nih.gov Some studies suggest that it may interact with components of the BBB, such as Annexin (B1180172) A2, to promote its passage. nih.gov The ability of chlorotoxin-based systems to overcome the BBB holds significant promise for the development of more effective treatments for brain cancers. mdpi.comirbbarcelona.org
Radiotherapy Potentiation through Targeted Delivery (Preclinical Radiosensitization)
Chlorotoxin's inherent ability to selectively bind to cancer cells, particularly those of neuroectodermal origin like glioma, provides a strategic advantage for enhancing the efficacy of radiotherapy. researchgate.net In preclinical research, this targeting capability is leveraged to deliver radiation directly to tumor tissues, thereby maximizing the therapeutic effect on malignant cells while minimizing exposure and potential damage to surrounding healthy tissue. This targeted approach to radiation is a key area of investigation for improving cancer treatment outcomes. nih.govfrontiersin.org
One of the primary methods explored is the conjugation of chlorotoxin or its synthetic analogues, such as TM-601, with radioactive isotopes. nih.govgoogle.com A notable example is the covalent linking of chlorotoxin with Iodine-131 (¹³¹I), a radionuclide, to create a therapeutic agent that can be precisely guided to the tumor site. nih.govresearchgate.netgoogle.com Preclinical studies in glioma models have demonstrated that these radio-labeled chlorotoxin conjugates bind to malignant cells with high affinity and for extended durations, effectively concentrating the radiotherapeutic payload within the tumor. nih.govresearchgate.net
Beyond direct conjugation with isotopes, chlorotoxin is also used to functionalize nanoparticles, creating sophisticated delivery systems for radiosensitization. acs.org A significant preclinical study investigated the use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles conjugated with chlorotoxin (PNP-CTX) to treat glioblastoma. acs.org Researchers found that pre-irradiating the tumor with a low dose of X-rays enhanced the subsequent uptake of these chlorotoxin-functionalized nanoparticles. The study revealed that irradiation increased the expression of chlorotoxin's molecular targets, such as matrix metalloproteinase-2 (MMP-2) and chloride channel protein 3 (ClC-3), on the cancer cells. acs.org This upregulation of targets led to a more potent internalization of the nanoparticles into the tumor cells, including those that had infiltrated healthy brain tissue. acs.org
The combination of low-dose radiation followed by the administration of chlorotoxin-nanovectors generated a synergistic antitumor effect, leading to significant inhibition of tumor growth in an in vivo glioblastoma model. acs.org Furthermore, the application of these targeted nanoparticles to irradiated tumor cells resulted in a decrease in the extracellular activity of MMP-2, an enzyme critically involved in tumor invasion and metastasis. acs.org This combined approach not only potentiates the killing of cancer cells but also mitigates their invasive capabilities. acs.org
| Experimental Approach | Key Findings | Mechanism of Action | Outcome |
|---|---|---|---|
| Conjugation of synthetic chlorotoxin (TM-601) with Iodine-131. nih.gov | ¹³¹I-TM-601 binds to malignant glioma cells with high affinity and long duration. nih.gov | Targeted delivery of a radioactive isotope directly to tumor cells. nih.gov | Demonstrated safety and tumor binding in preclinical and early clinical trials. nih.gov |
| Use of chlorotoxin-conjugated nanoparticles (Ag-PNP-CTX) combined with low-dose X-ray irradiation. acs.org | Irradiation increased tumor uptake of Ag-PNP-CTX. acs.org | Radiation enhances the expression of chlorotoxin targets (MMP-2, ClC-3), increasing nanoparticle binding and internalization. acs.org | Synergistic inhibition of in vivo tumor growth and decreased extracellular MMP-2 activity. acs.org |
| Development of ¹³¹I-labeled, chlorotoxin-functionalized gold nanoparticles (¹³¹I-CTX-Au PENPs). snmjournals.orgnih.gov | Nanoprobe successfully targeted glioma cells in both in vitro and in vivo models. snmjournals.orgnih.gov | CTX-functionalization allows the nanoprobe to cross the blood-brain barrier and specifically target glioma for radionuclide therapy. snmjournals.orgnih.gov | Demonstrated potential for targeted glioma diagnosis (SPECT/CT imaging) and therapy. snmjournals.org |
Emerging Non-Oncological Applications: Antiviral Potential of Chlorotoxin-like Peptides
While chlorotoxin is primarily studied for its anti-cancer properties, recent research has unveiled that peptides with a similar structure—known as chlorotoxin-like peptides—may possess valuable therapeutic activities beyond oncology. nih.gov A significant emerging application is in the field of virology, where these peptides are being investigated as potential antiviral agents. mdpi.com
A pioneering study identified a novel chlorotoxin-like peptide, named BotCl, from the venom of the scorpion Buthus occitanus tunetanus. mdpi.comnih.gov This peptide was investigated for its ability to inhibit the Newcastle disease virus (NDV), a member of the paramyxovirus family. The research demonstrated that BotCl exerts a dose-dependent inhibitory effect on the growth of NDV in vitro. nih.govresearchgate.net
Further characterization revealed that BotCl has a potent antiviral effect with a half-maximal inhibitory concentration (IC₅₀) of 0.69 µM, while exhibiting low cytotoxicity towards host cells (Vero cells), with a half-maximal cytotoxic concentration (CC₅₀) greater than 55 µM. nih.govresearchgate.net When tested in an in ovo model using embryonated chicken eggs, BotCl conferred a protective effect against NDV infection and successfully reduced the viral titer in the allantoic fluid by 73%. nih.gov
Interestingly, the study also compared BotCl to its analogue, AaCtx, from the Androctonus australis scorpion venom, and found that BotCl had a threefold higher inhibitory effect on NDV development at the same concentration. nih.gov These findings are significant as they suggest that the family of chlorotoxin-like peptides could represent a new class of scorpion venom-derived antimicrobial peptides (AMPs). mdpi.com The discovery of BotCl's antiviral capabilities opens a new avenue for the exploration of chlorotoxin-like peptides as templates for the development of novel antiviral drugs. mdpi.com
| Peptide | Source | Target Virus | In Vitro Efficacy (IC₅₀) | Host Cell Cytotoxicity (CC₅₀) | In Ovo Efficacy |
|---|---|---|---|---|---|
| BotCl | Buthus occitanus tunetanus venom mdpi.com | Newcastle Disease Virus (NDV) nih.gov | 0.69 µM nih.govresearchgate.net | > 55 µM (Vero cells) nih.govresearchgate.net | 73% reduction in virus titer in allantoic fluid. nih.govresearchgate.net |
Comparative Analysis and Evolution of Chlorotoxin Like Peptides
Identification of Chlorotoxin-like Peptide Families in Scorpion Venoms
Scorpion venoms are a complex cocktail of bioactive proteins and peptides, many of which are neurotoxins that target ion channels. nih.govresearchgate.net Within this vast molecular library, a distinct family known as chlorotoxin-like peptides has been identified. uq.edu.auresearchgate.net These peptides are classified as short-chain toxins, typically comprising 30-40 amino acids, and are characterized by a conserved structural motif stabilized by four disulfide bridges. nih.govresearchgate.netmdpi.com The archetypal member of this family, Chlorotoxin (B612392) (CTX), was first isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus. nih.govbrieflands.com
Subsequent research and screening of venoms from various scorpion species, primarily from the Buthidae family, have led to the identification of numerous homologous peptides. nih.govekb.eg These discoveries have established the existence of a widespread family of chlorotoxin-like peptides. uq.edu.au Members include BmK CT from the Asian scorpion Buthus martensis Karsch, AaCtx from Androctonus australis, and Bs-Tx7 from Buthus sindicus. uq.edu.auekb.egnih.gov Other identified peptides in this family include GaTx1, Lqh-8/6, Be I5A, and AmmP2. nih.govbrieflands.com The identification of these peptides is often accomplished through a combination of techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and mass spectrometry and Edman degradation for sequencing. nih.gov The growing number of identified sequences has allowed for their classification into subfamilies based on sequence similarity and functional properties, revealing a rich diversity within the chlorotoxin family. nih.govuq.edu.au
Table 1: Selected Chlorotoxin-like Peptides and Their Origins
| Peptide Name | Source Scorpion Species | Sequence Identity with Chlorotoxin |
|---|---|---|
| Chlorotoxin (CTX) | Leiurus quinquestriatus hebraeus | 100% |
| GaTx1 | Leiurus quinquestriatus hebraeus | 75-79% nih.govijbs.comnih.gov |
| BmK CT | Buthus martensis Karsch | ~68% uq.edu.aumdpi.com |
| AaCtx | Androctonus australis | 70% uq.edu.aunih.gov |
| Bs-Tx7 | Buthus sindicus | 66% nih.govresearchgate.net |
| BotCl | Buthus occitanus tunetanus | 69.23% mdpi.com |
| meuCl14/15 | Mesobuthus eupeus | 71.4% brieflands.com |
Sequence Homology and Phylogenetic Relationships within Chlorotoxin Peptides
The chlorotoxin-like peptides share a conserved cysteine scaffold, which dictates their characteristic three-dimensional fold, but exhibit significant variability in the amino acid sequences between these conserved residues. researchgate.netresearchgate.net Multiple sequence alignments reveal that Bs-Tx7, for example, shares variable sequence identity (from 49% to 88%) with other chlorotoxin-like, CFTR inhibitor-like, and insectotoxin-like peptides. nih.gov Specifically, Bs-Tx7 shows 66% identity with Chlorotoxin and 82% identity with GaTx1. nih.govnih.gov Another peptide, AaCtx, shares 70% sequence similarity with Chlorotoxin but differs by twelve amino acids, most of which are located on the N-terminal loop and the α-helix. nih.gov BmK CT, a peptide from Buthus martensis Karsch, has approximately 68% amino acid homology with CTX. mdpi.come-century.us
Phylogenetic analyses based on these sequence alignments have been used to infer the evolutionary relationships within this peptide family. researchgate.netnih.gov Such studies suggest that functional divergence is reflected in the evolutionary lineage. For instance, a phylogenetic tree constructed from the primary sequences of Bs-Tx7 and its homologues using the neighbor-joining method shows a clear branching pattern. researchgate.net Analysis of Chlorotoxin, BmKCTa, GaTx1, GaTx2, and AaCtx suggests that Chlorotoxin, BmKCTa, and GaTx1 may have a closer evolutionary relationship compared to AaCtx and GaTx2. nih.govoncotarget.com These phylogenetic studies indicate that the chlorotoxin peptide family has undergone significant evolutionary radiation, giving rise to distinct subfamilies with specialized functions. nih.govuq.edu.au
Structure-Function Relationship Comparisons with Other Scorpion Toxins
The conserved structural fold of scorpion toxins serves as a versatile scaffold from which a diversity of functions has evolved. nih.gov Comparing Chlorotoxin with other scorpion toxins, even those with different primary targets, highlights how subtle changes in structure can lead to profound differences in function.
While Chlorotoxin is known for its ability to bind to matrix metalloproteinase-2 (MMP-2) and glioma-specific chloride channels (like ClC-3), other scorpion toxins target entirely different cellular machinery. nih.govekb.egmdpi.com
GaTx1 : Despite having high sequence homology (75-82%) with Chlorotoxin and being isolated from the same scorpion venom, GaTx1 has a distinct molecular target. nih.govijbs.com It is a highly specific and potent blocker of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.govijbs.comnih.gov Unlike Chlorotoxin, which is proposed to interact with MMP-2 to cause internalization of chloride channels, GaTx1 acts directly on the CFTR channel. nih.gov This functional bifurcation within the same structural family illustrates a clear case of target specialization.
Maurocalcine (B1151375) : This toxin, from the venom of Scorpio maurus palmatus, provides a starker contrast. Maurocalcine is a cell-penetrating peptide that acts as an agonist of the type-1 ryanodine (B192298) receptor, a calcium channel primarily located on the sarcoplasmic reticulum. uq.edu.au Its mechanism of cell entry also differs from that of Chlorotoxin. While Chlorotoxin enters glioma cells via a clathrin-mediated, energy-dependent process, maurocalcine penetrates cells through an energy-independent mechanism. uq.edu.au
Table 2: Comparison of Molecular Targets and Mechanisms
| Toxin | Primary Molecular Target(s) | Mechanism of Action |
|---|---|---|
| Chlorotoxin | Matrix Metalloproteinase-2 (MMP-2); Glioma-specific Chloride Channels (e.g., ClC-3); Annexin (B1180172) A2 nih.govuq.edu.auekb.eg | Binds to MMP-2, leading to inhibition of its enzymatic activity and internalization of the MMP-2/channel complex. nih.govmdpi.come-century.us |
| GaTx1 | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel nih.govijbs.comnih.gov | Acts as a specific, reversible blocker of the CFTR channel. nih.govnih.gov |
| Maurocalcine | Type-1 Ryanodine Receptor (Calcium Channel) uq.edu.au | Functions as an agonist of the ryanodine receptor; penetrates cells via an energy-independent mechanism. uq.edu.au |
Even within the closely-related chlorotoxin-like family, significant variations in biological activity exist. These differences are often attributable to subtle changes in amino acid composition, which can alter target affinity and functional effect. uq.edu.au
BmK CT : Isolated from Buthus martensis Karsch, BmK CT shares many biological activities with Chlorotoxin. uq.edu.au It exhibits about 68% sequence homology and, like Chlorotoxin, can inhibit glioma cell growth and invasion. uq.edu.aumdpi.com It is also reported to interact with the MMP-2 receptor, suggesting a similar mechanism of action in blocking glioma-specific chloride channels. ekb.ege-century.usannexpublishers.co Its efficacy may differ slightly, but it represents a functionally similar peptide. nih.gov
Lqh-8/6 : This peptide is recognized as a member of the chlorotoxin-like family, which is noted for influencing Cl- channel activity. nih.govbrieflands.com
Bs-Tx7 : This peptide from Buthus sindicus venom presents a fascinating case of functional divergence. nih.gov Despite its sequence homology to Chlorotoxin (66%), its effect on MMP-2 is the opposite. nih.govresearchgate.net While Chlorotoxin inhibits the enzymatic activity of human MMP-2 (hMMP-2), Bs-Tx7 was found to increase the activity of hMMP-2 by approximately 60% at micromolar concentrations. nih.govscience.gov This functional reversal is linked to the presence of a scissile peptide bond (Gly-Ile) for hMMP-2 within the Bs-Tx7 sequence. nih.govnih.gov This finding suggests a further functional bifurcation within the chlorotoxin family, distinguishing peptides that inhibit MMP-2 from those that may be substrates or activators. nih.gov
Table 3: Comparison of Biological Activities
| Peptide | Source Organism | Key Biological Activity Related to MMP-2 |
|---|---|---|
| Chlorotoxin | Leiurus quinquestriatus hebraeus | Inhibits enzymatic activity of MMP-2 and reduces its cell surface expression. mdpi.come-century.ussemanticscholar.org |
| BmK CT | Buthus martensis Karsch | Inhibits MMP-2 expression and activity, similar to Chlorotoxin. mdpi.comannexpublishers.cosemanticscholar.org |
| Bs-Tx7 | Buthus sindicus | Increases the enzymatic activity of MMP-2. nih.govscience.gov |
Evolutionary Divergence and Functional Specialization
The family of chlorotoxin-like peptides exemplifies the principles of evolutionary divergence and functional specialization from a common ancestral scaffold. researchgate.net The conserved eight-cysteine framework provides a stable structural core, allowing for extensive sequence variation in the intervening loops through mutation and natural selection. nih.gov This process has generated a "combinatorial library" of peptides with diverse pharmacological properties. researchgate.net
The divergence between Chlorotoxin and GaTx1, which are found in the same venom, is a clear illustration of functional specialization. Despite high sequence similarity, they have evolved to target different chloride channels (glioma-specific channels vs. CFTR) with high specificity. nih.govijbs.com This suggests that gene duplication followed by divergent evolution allowed for the neofunctionalization of one of the copies to interact with a new molecular target.
The case of Bs-Tx7 demonstrates an even more profound functional shift, from an enzyme inhibitor (Chlorotoxin) to a potential substrate or activator (Bs-Tx7) for the same enzyme, MMP-2. nih.gov This highlights the remarkable functional plasticity of the chlorotoxin fold. The original function of these peptides is likely related to insecticidal activity, as Chlorotoxin shares considerable sequence homology with small insectotoxins. researchgate.netwikipedia.org The ability of some members to target cancer-related proteins like MMP-2 is likely an evolutionary exaptation, where a trait that evolved for one purpose (paralyzing insect prey) becomes co-opted for a different function. This evolutionary pathway has resulted in a family of peptides with a wide array of biological activities, making them valuable tools for pharmacological research and potential templates for therapeutic development. uq.edu.au
Advanced Research Methodologies for Chlorotoxin Studies
Biophysical Characterization Techniques
Biophysical techniques are crucial for understanding the fundamental molecular properties of linear Chlorotoxin (B612392), including its three-dimensional structure, purity, and binding interactions with its biological targets.
Mass Spectrometry for Peptide Identification and Purity
Mass spectrometry is an indispensable tool for confirming the molecular mass and assessing the purity of synthesized or purified linear Chlorotoxin. mdpi.com Electrospray-ionization mass spectrometry (ES-MS) is commonly used to verify the molecular weight of the peptide. nih.gov For instance, a study reported the molecular mass of a Chlorotoxin-like peptide, Bs-Tx7, as 3821 Da. nih.gov Furthermore, mass spectrometry is used to confirm the purity of Chlorotoxin preparations, often in conjunction with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov Research findings frequently report a purity of greater than 95% for the synthesized peptides used in subsequent biological assays. nih.govmetu.edu.tr
Table 1: Purity and Molecular Mass Data for Chlorotoxin and its Analogs
| Peptide/Analog | Analytical Method | Reported Purity | Reported Molecular Mass (Da) | Reference |
| Linear Chlorotoxin (synthetic) | RP-HPLC, ES-MS | >95% | ~4000 | nih.gov |
| Bs-Tx7 (Chlorotoxin-like peptide) | MALDI-TOF MS | >95% | 3821.46 | mdpi.com |
| BotCl (Chlorotoxin-like peptide) | Mass Spectrometry | Not specified | 3625.4071 | mdpi.com |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics between a ligand (e.g., Chlorotoxin) and an analyte (e.g., a receptor protein). criver.com This method provides quantitative data on the rates of association (k_a) and dissociation (k_d), from which the equilibrium dissociation constant (K_D) can be calculated, indicating the affinity of the interaction. bio-rad.com SPR has been employed to study the binding of Chlorotoxin to its proposed targets, such as matrix metalloproteinase-2 (MMP-2) and neuropilin-1 (NRP1). nih.gov These studies have provided insights into the strength and specificity of these interactions.
Table 2: Binding Kinetics of Chlorotoxin to Target Proteins Determined by SPR
| Ligand | Analyte | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (µM) | Reference |
| Chlorotoxin | MMP-2 | Not Reported | Not Reported | 0.5 - 0.7 | nih.gov |
| Chlorotoxin | NRP1 | Not Reported | Not Reported | 0.5 - 0.7 | nih.gov |
Cell-Based Assays for Functional Evaluation
Cell-based assays are fundamental for evaluating the biological activity of linear Chlorotoxin, particularly its effects on cancer cell behaviors such as migration, invasion, and cellular uptake.
Cell Migration and Invasion Assays (e.g., Transwell Assays)
Transwell assays, also known as Boyden chamber assays, are widely used to quantify the migratory and invasive potential of cancer cells in response to chemoattractants. These assays have been instrumental in demonstrating the inhibitory effect of Chlorotoxin on glioma cell migration and invasion. jneurosci.org In these experiments, cells are placed in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is then quantified. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel. Studies have shown that Chlorotoxin can inhibit the migration and invasion of various cancer cell lines in a dose-dependent manner. nih.govspandidos-publications.com For example, one study reported that Chlorotoxin inhibited the migration of U251MG glioma cells with a half-maximal inhibitory concentration (IC₅₀) of approximately 600 nM. jneurosci.org
Table 3: Inhibition of Cancer Cell Migration and Invasion by Chlorotoxin (Transwell Assay Data)
| Cell Line | Assay Type | Chlorotoxin Concentration (µmol/L) | Percent Inhibition | Reference |
| MCF-7 (Breast Cancer) | Migration | 0.05 | 12.7% | nih.gov |
| MCF-7 (Breast Cancer) | Migration | 0.5 | 38.2% | nih.gov |
| MCF-7 (Breast Cancer) | Migration | 5 | 44.3% | nih.gov |
| MDA-MB-231 (Breast Cancer) | Migration | 5 | 16.4% | nih.gov |
| MCF-7 (Breast Cancer) | Invasion | 0.05 | 8.9% | nih.gov |
| MCF-7 (Breast Cancer) | Invasion | 0.5 | 32.6% | nih.gov |
| MCF-7 (Breast Cancer) | Invasion | 5 | 51.7% | nih.gov |
| MDA-MB-231 (Breast Cancer) | Invasion | 5 | 65.1% | nih.gov |
| C6 (Glioma) | Invasion | 0.15 | 27.2% | spandidos-publications.com |
| C6 (Glioma) | Invasion | 0.3 | 46.4% | spandidos-publications.com |
| C6 (Glioma) | Invasion | 1.5 | 72.0% | spandidos-publications.com |
| U251MG (Glioma) | Migration | ~0.6 | 50% (IC₅₀) | jneurosci.org |
| HUVEC | Invasion (VEGF-stimulated) | 10 µM | ~50% | iiarjournals.org |
| HUVEC | Invasion (bFGF-stimulated) | 10 µM | ~50% | iiarjournals.org |
Cellular Internalization Studies (e.g., Fluorescent Confocal Microscopy, Flow Cytometry)
To investigate the mechanism by which Chlorotoxin enters cells, researchers utilize techniques such as fluorescent confocal microscopy and flow cytometry. nih.gov In these studies, Chlorotoxin is typically conjugated to a fluorescent dye, and its uptake by cancer cells is visualized and quantified. Confocal microscopy provides high-resolution images of the subcellular localization of the fluorescently labeled Chlorotoxin, revealing its distribution within the cell. nih.gov Flow cytometry allows for the high-throughput quantification of the percentage of cells that have internalized the peptide and the intensity of the fluorescent signal per cell. nih.gov These studies have confirmed that Chlorotoxin is internalized by various cancer cell lines. For instance, investigations have shown time-dependent internalization of Chlorotoxin derivatives in glioma cells. nih.gov The combination of these techniques provides a comprehensive understanding of the cellular uptake dynamics of Chlorotoxin.
Table 4: Cellular Internalization of Chlorotoxin Analogs
| Cell Line | Method | Key Finding | Reference |
| C6 (Glioma) | Flow Cytometry | CTX-conjugated nanoparticles showed significantly higher cellular uptake compared to non-conjugated nanoparticles. | nih.gov |
| F98 (Glioma) | Confocal Microscopy | Time-dependent cell surface staining and internalization of Lqh-8/6b-strep-Cy5 observed at 5 min, 30 min, and 2 hours. | nih.gov |
| F98 (Glioma) | Flow Cytometry | Used to assess cell viability after incubation with Chlorotoxin and its analogs. | nih.gov |
Computational Approaches and Molecular Modeling
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and its similarity to a protein with a known structure (the template). arakmu.ac.irnih.gov This method has been widely applied to predict the 3D structures of chlorotoxin and its analogs. arakmu.ac.irbrieflands.comshu.ac.uknih.govresearchgate.netresearchgate.netarakmu.ac.ir
The process of homology modeling for chlorotoxin typically involves identifying a suitable template structure from the Protein Data Bank (PDB). arakmu.ac.ir For chlorotoxin-like peptides, templates such as the NMR structure of chlorotoxin itself (PDB ID: 1CHL) or other structurally similar scorpion toxins like Insectotoxin I5A (PDB ID: 1SIS) are often used. brieflands.comresearchgate.net The amino acid sequence of the target chlorotoxin variant is then aligned with the sequence of the template. brieflands.com Based on this alignment, a 3D model of the target peptide is generated using software programs like SWISS-MODEL or MODELLER. arakmu.ac.irshu.ac.uk
The quality and reliability of the predicted 3D model are then assessed using various validation tools. arakmu.ac.irshu.ac.uk These tools evaluate the stereochemical quality of the model, including parameters like bond lengths, bond angles, and Ramachandran plot analysis, which assesses the conformational feasibility of the polypeptide backbone. arakmu.ac.ir The predicted structure of chlorotoxin and its analogs generally reveals a conserved structural motif common to short-chain scorpion neurotoxins, which consists of a short α-helix packed against two or three antiparallel β-sheets, stabilized by four disulfide bridges. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as chlorotoxin) when bound to a second molecule (the receptor, such as Matrix Metalloproteinase-2 or MMP-2) to form a stable complex. brieflands.comsemanticscholar.org This technique is extensively used in chlorotoxin research to understand its interaction with target receptors and to predict the binding affinity. arakmu.ac.irbrieflands.comshu.ac.ukresearchgate.netnih.govmetu.edu.tr
In studies involving chlorotoxin, molecular docking simulations have been performed to investigate its interaction with the catalytic domain of MMP-2. arakmu.ac.irbrieflands.com These simulations help in identifying the key amino acid residues involved in the binding interface and the types of interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. brieflands.com For example, docking studies have suggested that specific residues of chlorotoxin, such as Arginine-14 and Glutamine-11, form hydrogen bonds with the catalytic domain of hMMP-2. brieflands.com
The process typically starts with obtaining the 3D structures of both chlorotoxin (often from homology modeling or NMR data) and its receptor (from the PDB). nih.gov Docking software, such as MOE or Hex Server, is then used to explore various possible binding poses of the ligand in the receptor's binding site and to score these poses based on their predicted binding energy. arakmu.ac.irnih.gov The results of molecular docking can provide valuable insights for designing chlorotoxin derivatives with improved binding affinity and specificity. metu.edu.tr
Interactive Data Table: Key Residues in Chlorotoxin-MMP-2 Interaction Predicted by Molecular Docking
| Chlorotoxin Residue | Interacting MMP-2 Residue(s) | Type of Interaction | Reference |
| Arginine-14 | Not specified | Hydrogen Bond | brieflands.com |
| Glutamine-11 | Not specified | Hydrogen Bond | brieflands.com |
| Lysine-45 (in meuCl14) | Multiple residues in catalytic domain | Hydrogen Bond | brieflands.com |
| Arginine-37 (in meuCl14) | Multiple residues in catalytic domain | Hydrogen Bond | brieflands.com |
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of chlorotoxin research, MD simulations provide detailed insights into the conformational dynamics, stability, and flexibility of the peptide and its analogs. brieflands.comnih.govmdpi.compreprints.orgresearchgate.net These simulations can complement the static pictures provided by homology modeling and molecular docking by introducing the element of time and molecular motion. nih.gov
MD simulations of chlorotoxin typically start with an initial 3D structure, which can be obtained from experimental methods like NMR or from homology modeling. mdpi.com This structure is then placed in a simulated physiological environment, including water molecules and ions, and the system is allowed to evolve over a certain period (from nanoseconds to microseconds) by solving Newton's equations of motion for all the atoms. nih.govmdpi.com
Bioinformatics plays a crucial role in the study of chlorotoxin by providing the tools and databases necessary for sequence analysis, homology searching, and target prediction. shu.ac.ukmdpi.comsemanticscholar.org The primary amino acid sequence of chlorotoxin, a 36-amino acid peptide, is the starting point for many bioinformatics analyses. nih.gov
Sequence alignment tools, such as BLAST (Basic Local Alignment Search Tool), are used to compare the sequence of chlorotoxin with other known protein and peptide sequences in databases like NCBI and PDB. arakmu.ac.irbrieflands.com This allows for the identification of homologous peptides, such as chlorotoxin-like toxins from other scorpion species, and provides insights into conserved residues and potential functional motifs. brieflands.comsemanticscholar.orgmdpi.comuw.edu For example, sequence analysis has revealed that chlorotoxin shares high sequence identity with a family of small, disulfide-rich proteins. iiarjournals.org
Bioinformatics software is also employed to predict the physicochemical properties of chlorotoxin, such as its molecular weight, isoelectric point, and potential post-translational modification sites. semanticscholar.org Furthermore, various bioinformatics tools can be used to predict potential binding partners and biological pathways that chlorotoxin might be involved in, thus aiding in the identification of new therapeutic targets. shu.ac.uk For instance, analysis of the amino acid sequence of a chlorotoxin-like peptide from Buthus sindicus revealed the presence of a scissile peptide bond for human MMP-2, suggesting its potential interaction with this enzyme. nih.gov
In Vivo Preclinical Imaging Techniques (e.g., Gamma-Ray Scintigraphy, Optical Imaging in Murine Models)
In vivo preclinical imaging techniques are essential for visualizing and tracking the biodistribution and tumor-targeting capabilities of chlorotoxin-based agents in living animal models, typically murine models. mdpi.comnih.govcapes.gov.br These methods provide real-time, non-invasive information on how chlorotoxin conjugates behave within a biological system. nih.govnih.gov
Gamma-Ray Scintigraphy: This nuclear imaging technique involves labeling chlorotoxin with a gamma-emitting radioisotope, such as Iodine-131 (¹³¹I). mdpi.comnih.gov The resulting radiolabeled compound, for example, ¹³¹I-TM-601, is administered to the animal model. mdpi.com A gamma camera then detects the gamma rays emitted from the radioisotope, allowing for the visualization of the biodistribution and accumulation of the chlorotoxin conjugate in different organs and, most importantly, at the tumor site. nih.gov Early-phase clinical trials have utilized ¹³¹I-TM-601 as an imaging agent to evaluate tumor extent. nih.gov
Optical Imaging: This technique relies on the use of fluorescent probes conjugated to chlorotoxin. nih.govnih.govoncotarget.compugetsound.edu A commonly used bioconjugate is Chlorotoxin:Cy5.5 (CTX:Cy5.5), where chlorotoxin is linked to the near-infrared (NIR) fluorescent dye Cy5.5. nih.govoncotarget.compugetsound.edu NIR light has the advantage of minimal absorption by biological tissues like water and hemoglobin, allowing for deeper tissue penetration and clearer imaging. uw.edu When injected into tumor-bearing mice, the CTX:Cy5.5 conjugate preferentially accumulates in cancer cells. nih.govoncotarget.compugetsound.edu An optical imaging system then detects the fluorescent signal emitted by the Cy5.5 dye, enabling the visualization of tumor margins and even small metastatic foci. nih.govpugetsound.edu This "tumor paint" approach has shown promise in preclinical studies for intraoperative guidance in cancer resection. nih.govpugetsound.edu Chlorotoxin has also been conjugated to other imaging agents like iron oxide nanoparticles for magnetic resonance imaging (MRI) in murine models. nih.govcapes.gov.brspandidos-publications.com
Interactive Data Table: Preclinical Imaging of Chlorotoxin Conjugates
| Imaging Modality | Chlorotoxin Conjugate | Animal Model | Key Finding | Reference |
| Gamma-Ray Scintigraphy | ¹³¹I-TM-601 | Human (Clinical Trial) | Effective for evaluating tumor extent | nih.gov |
| Optical Imaging | Chlorotoxin:Cy5.5 (CTX:Cy5.5) | Murine Models (glioma, medulloblastoma, prostate cancer, etc.) | Delineates malignant tissue from normal tissue; detects small metastatic foci | nih.govoncotarget.compugetsound.edu |
| Magnetic Resonance Imaging (MRI) | Chlorotoxin-functionalized nanoparticles | Murine Model (medulloblastoma, glioma) | Increased contrast enhancement in tumors | nih.govcapes.gov.br |
| Optical Imaging | Chlorotoxin-functionalized Pdot probes | Animal Models | Bright and stable tumor targeting | nih.gov |
Future Research Directions and Unexplored Potential
Elucidation of All Definitive Molecular Targets and Signaling Pathways
While several molecular targets for chlorotoxin (B612392) have been proposed, a definitive and comprehensive understanding of its interactions and the subsequent signaling cascades remains an area of active investigation. The initial discovery of chlorotoxin identified it as a blocker of small-conductance chloride channels. wikipedia.orgnih.gov Subsequent research has implicated other proteins in its mechanism of action, leading to a more complex picture of its cellular interactions.
One of the most studied targets is Matrix Metalloproteinase-2 (MMP-2), an enzyme overexpressed in many cancers, including gliomas. nih.govmdpi.com Chlorotoxin has been shown to bind to MMP-2, which may inhibit the invasion of glioma cells. nih.gov Some studies suggest that chlorotoxin's anti-invasive effect is due to its interaction with MMP-2, leading to both the inhibition of the enzyme's activity and a reduction in its expression on the cell surface. wikipedia.orgnih.gov However, other studies have reported that chlorotoxin binds to MMP-2 without inhibiting its enzymatic activity, suggesting an allosteric interaction. sciety.orgresearchgate.net
Annexin (B1180172) A2 is another protein identified as a potential receptor for chlorotoxin on the surface of cancer cells. nih.govnih.gov This interaction is thought to play a role in the peptide's ability to target and be internalized by tumor cells. Additionally, Neuropilin-1, a receptor involved in angiogenesis and tumor progression, has been identified as a binding partner for chlorotoxin. nih.govnih.gov
Recent studies have also uncovered a novel mechanism in breast cancer, where chlorotoxin directly binds to Estrogen Receptor α (ERα), inhibiting its signaling pathway. researchgate.netnih.gov This interaction leads to the suppression of tumor cell proliferation, migration, and invasion through the ERα/VASP signaling pathway. researchgate.netnih.gov The diverse range of proposed targets highlights the pleiotropic nature of chlorotoxin's interactions and underscores the need for further research to clarify the primary binding partners and their roles in different cancer types.
| Proposed Molecular Target | Associated Cancer Type(s) | Potential Mechanism of Action |
|---|---|---|
| Small-Conductance Chloride Channels | Glioma | Inhibition of chloride ion flux, affecting cell volume and migration. |
| Matrix Metalloproteinase-2 (MMP-2) | Glioma and other solid tumors | Inhibition of enzymatic activity and reduction of cell surface expression, leading to decreased invasion. wikipedia.orgnih.gov |
| Annexin A2 | Glioma, Pancreatic Cancer | Mediation of chlorotoxin binding and internalization into tumor cells. nih.govnih.gov |
| Neuropilin-1 (NRP1) | Glioma | Binding to the receptor, potentially interfering with angiogenesis and tumor growth. nih.govnih.gov |
| Estrogen Receptor α (ERα) | Breast Cancer | Direct binding and inhibition of the ERα/VASP signaling pathway, reducing proliferation and invasion. researchgate.netnih.gov |
Deeper Understanding of Cell-Penetrating Mechanisms across Biological Barriers
A critical advantage of chlorotoxin is its ability to cross the blood-brain barrier (BBB), a significant hurdle for many potential brain cancer therapies. nih.govtaylorandfrancis.combionity.com While this capability has been demonstrated, the precise mechanisms governing its transport across this and other biological barriers are not fully elucidated. nih.gov Understanding these pathways is crucial for optimizing its use as a delivery vehicle for therapeutic agents.
Current evidence suggests that the cellular uptake of chlorotoxin may involve endocytic pathways. uq.edu.au Specifically, clathrin-mediated endocytosis has been proposed as one potential mechanism for its internalization into tumor cells. frontiersin.org Furthermore, the interaction with Annexin A2 might play a role in its transcytosis across the BBB. nih.gov A deeper molecular understanding of these transport processes will be essential for designing more effective chlorotoxin-based delivery systems for brain tumors and other central nervous system diseases.
Optimization of Peptide Engineering for Enhanced Specificity and Efficacy
To improve upon the natural properties of chlorotoxin, researchers are exploring various peptide engineering strategies. These modifications aim to enhance its stability, specificity, and therapeutic efficacy. One approach involves substituting specific amino acid residues to create analogs with improved characteristics. For instance, replacing lysine (B10760008) residues at certain positions has been shown to result in a more homogenous product when conjugating imaging agents, without compromising the peptide's tumor-targeting function. acs.orgnih.govjcu.edu.au
Another strategy is the cyclization of the linear peptide. researchgate.net Cyclized chlorotoxin has demonstrated increased stability in human serum compared to its linear counterpart, which could translate to a longer in vivo half-life and improved therapeutic window. acs.orgnih.gov Further research into creating a variety of chlorotoxin analogs and assessing their binding affinities and functional activities will be key to developing next-generation tumor-targeting agents.
Exploration of Novel Bioconjugation Strategies for Advanced Delivery Systems
Chlorotoxin's inherent tumor-targeting ability makes it an ideal candidate for conjugation with various therapeutic and diagnostic agents. mdpi.comnih.gov This has led to the development of "tumor paint," a bioconjugate of chlorotoxin and a near-infrared fluorescent dye, which is being investigated as an intraoperative imaging agent to help surgeons visualize tumor margins. taylorandfrancis.comnih.gov
Beyond imaging, chlorotoxin is being explored as a targeting ligand for advanced drug delivery systems. nih.gov Nanoparticles, such as iron oxide nanoparticles and mesoporous silica nanoparticles, have been functionalized with chlorotoxin to facilitate the targeted delivery of chemotherapeutic drugs or genetic material to tumor cells. acs.orgmdpi.comnih.gov These nanoparticle systems can enhance drug accumulation at the tumor site, potentially reducing systemic toxicity and improving therapeutic outcomes. nih.gov Future research will likely focus on developing more sophisticated bioconjugation techniques and novel nanoparticle formulations to create multifunctional theranostic agents.
| Conjugated Agent/System | Application | Potential Advantage |
|---|---|---|
| Radioactive Iodine (e.g., 131I) | Radiotherapy and Imaging | Targeted delivery of radiation to tumor cells. nih.govnih.gov |
| Near-Infrared Fluorescent Dyes (e.g., Cy5.5, Indocyanine Green) | Intraoperative Imaging ("Tumor Paint") | Real-time visualization of tumor margins during surgery. taylorandfrancis.comnih.gov |
| Iron Oxide Nanoparticles | MRI Contrast Enhancement and Drug Delivery | Combined diagnostic and therapeutic (theranostic) capabilities. nih.govmdpi.com |
| Mesoporous Silica Nanoparticles | pH-Responsive Drug Delivery | Controlled release of therapeutic agents in the acidic tumor microenvironment. nih.gov |
| Chitosan Hydrogel with Niosomes | Localized and Sustained Drug Release | Progressive release of drugs over a prolonged period for localized therapy. google.com |
Investigation of Immunomodulatory Properties and Off-Target Effects in Preclinical Models
While chlorotoxin has shown a favorable safety profile in early clinical trials, a thorough investigation of its potential immunomodulatory properties and off-target effects is still necessary. nih.gov Scorpion venom peptides, in general, are known to have immunomodulatory effects, which could either be beneficial or detrimental depending on the context. nih.gov Understanding how chlorotoxin interacts with the immune system is crucial for predicting its long-term effects and ensuring its safety.
Comprehensive preclinical studies using advanced animal models are needed to systematically evaluate the biodistribution, pharmacokinetics, and potential toxicity of chlorotoxin and its bioconjugates. These studies should also investigate any potential immune responses or off-target binding that might occur. This information will be vital for the clinical translation of chlorotoxin-based therapies and for establishing safe and effective treatment protocols.
Potential for Discovery of New Chlorotoxin-like Peptides with Diverse Bioactivities
The discovery of chlorotoxin has spurred interest in screening other scorpion venoms for novel peptides with similar or even enhanced bioactivities. nih.govmdpi.comnih.gov Scorpion venoms are a rich source of diverse peptides that have evolved to interact with a wide range of biological targets. nih.govnih.govtrendsinpharmacy.orgtrendsinpharmacy.orgtandfonline.com By exploring this natural library of compounds, it may be possible to identify new chlorotoxin-like peptides with improved tumor-targeting capabilities, different target specificities, or novel therapeutic properties.
Researchers have already begun to identify and synthesize natural analogs of chlorotoxin, such as Lqh-8/6, which also demonstrates the ability to label glioma cells. nih.gov The continued exploration of scorpion venoms, combined with advances in proteomics and peptide synthesis, holds significant promise for the discovery of new lead compounds for cancer diagnosis and therapy.
Q & A
Q. How can systematic reviews address contradictory findings on chlorotoxin’s therapeutic potential?
- Methodological Answer : Use PRISMA guidelines to screen studies, emphasizing randomized preclinical trials . Extract data into standardized tables (e.g., IC, tumor regression rates) and apply GRADE criteria to assess evidence quality . For unresolved contradictions, conduct dose-response meta-regressions to identify outlier studies . Annotate conflicting datasets with Open Science Framework (OSF) tags for community feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
